Oxfendazole
Descripción
This compound is a sulfoxide metabolite of fenbendazole. This benzimidazole antihelminthic protects livestock from roundworm. strongyles, and pinworn.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.
structure; RN given refers to parent cpd
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
methyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-21-15(19)18-14-16-12-8-7-11(9-13(12)17-14)22(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZZFPOZAYTVHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044112 | |
| Record name | Oxfendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oxfendazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031812 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53716-50-0 | |
| Record name | Oxfendazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53716-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxfendazole [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053716500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxfendazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11446 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxfendazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxfendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxfendazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXFENDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMP2H17F9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oxfendazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031812 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
253 °C | |
| Record name | Oxfendazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031812 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Oxfendazole's Anti-Cancer Activity: A Technical Overview of Its Mechanisms
For Immediate Release – Oxfendazole, a broad-spectrum benzimidazole anthelmintic, is emerging as a potent anti-neoplastic agent, demonstrating a multi-faceted mechanism of action against various cancer cell lines. This technical guide provides an in-depth analysis of its core molecular mechanisms, consolidates quantitative data, and details key experimental protocols for researchers, scientists, and drug development professionals.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through several coordinated molecular actions, primarily involving the disruption of microtubule dynamics and the strategic modulation of critical cell signaling pathways. These actions converge to induce cell cycle arrest and apoptosis in cancer cells.
Disruption of Microtubule Dynamics
A hallmark of benzimidazole compounds is their ability to interfere with microtubule polymerization.[1][2] Microtubules are essential for mitotic spindle formation, a critical step for cell division.
-
Mechanism: this compound, like other benzimidazoles, is believed to bind to the colchicine-binding site on β-tubulin.[1] This interaction inhibits the polymerization of tubulin dimers into microtubules, disrupting the formation and function of the mitotic spindle.
-
Consequence: The failure to form a proper mitotic spindle leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[1][3] This mechanism is particularly prominent in ovarian cancer cells.[1]
References
Oxfendazole: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxfendazole is a broad-spectrum benzimidazole anthelmintic agent widely used in veterinary medicine to control and treat a variety of internal parasites, including roundworms, strongyles, and pinworms.[1] It is the sulfoxide metabolite of fenbendazole and exerts its parasiticidal effects by interfering with the formation of microtubules, essential cytoskeletal structures.[1] This technical guide provides an in-depth overview of the discovery of this compound, its primary synthesis pathways with detailed experimental protocols, and its molecular mechanism of action.
Discovery and Development
The development of this compound is rooted in the broader exploration of benzimidazole derivatives as anthelmintic agents. Research into this class of compounds gained significant momentum in the 1960s and 1970s. Fenbendazole, the parent compound of this compound, was first developed in the 1970s by scientists at Hoechst AG (now part of Sanofi), a German pharmaceutical company.[2] This effort was part of a larger initiative to enhance the efficacy and safety profile of existing benzimidazole anthelmintics.[2] this compound was subsequently identified as the active sulfoxide metabolite of fenbendazole.[3]
Synthesis Pathways and Experimental Protocols
The primary and most commercially viable route for the synthesis of this compound is the controlled oxidation of its precursor, fenbendazole (5-phenylmercapto-1H-2-(methoxycarbonylamino)-benzimidazole). The key challenge in this synthesis is to achieve selective oxidation of the sulfide to a sulfoxide without over-oxidation to the corresponding sulfone, which is an undesirable byproduct.
Oxidation of Fenbendazole with Hydrogen Peroxide in an Acidic Alcoholic Medium
A highly selective and high-yield process for the preparation of this compound involves the reaction of fenbendazole with hydrogen peroxide in the presence of an aliphatic alcohol and a strong, non-oxidizing mineral acid.[4] This method offers excellent control over the reaction and minimizes the formation of the sulfone byproduct.
Experimental Protocol:
A detailed experimental protocol, as described in U.S. Patent 4,792,610, is as follows:
-
Reaction Setup: In a suitable reaction vessel, 372.8 g of fenbendazole are dissolved in 1,300 ml of methanol under a nitrogen atmosphere. To this solution, 500 g of concentrated hydrochloric acid are added.
-
Oxidation: The reaction mixture is heated to 40°C. A solution of 130 g of 35% strength hydrogen peroxide is then added dropwise over a period of 5 hours.
-
Reaction Completion and Quenching: The mixture is stirred at 40°C for an additional 3 hours to ensure the reaction goes to completion. After this period, 20 g of sodium sulfite are added to quench any remaining hydrogen peroxide.
-
Precipitation and Isolation: The pH of the reaction mixture is adjusted to 4 using a 50% strength sodium hydroxide solution. The precipitated this compound is then collected by suction filtration.
-
Washing and Drying: The collected product is washed with water and subsequently dried in a vacuum drying cabinet to yield the final product.[4]
This process has been reported to produce this compound with a purity of 98.6% and a yield of 99.0%.[4]
Alternative Oxidation Methods
While the hydrogen peroxide method in acidic alcohol is highly efficient, other oxidizing agents and reaction conditions have also been explored.
-
Hydrogen Peroxide in Acetic Acid: An earlier method involved the oxidation of fenbendazole with hydrogen peroxide in glacial acetic acid. However, this method is known to produce the 5-phenylsulfonyl-1H-2-(methoxycarbonylamino)-benzimidazole (sulfone) as a significant byproduct, leading to lower yields and purity of the desired this compound.[4]
-
m-Chloroperbenzoic Acid (m-CPBA) or Peracetic Acid: The oxidation of fenbendazole can also be achieved using peroxy acids such as m-chloroperbenzoic acid or peracetic acid.[5]
Quantitative Data on this compound Synthesis
The following table summarizes quantitative data from various synthesis examples described in the patent literature, providing a comparison of different reaction conditions and their outcomes.
| Precursor | Oxidizing Agent | Solvent/Acid System | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Fenbendazole | 35% H₂O₂ | Methanol / Hydrochloric Acid | 40 | 8 | 99.0 | 98.6 | [4] |
| Fenbendazole | 35% H₂O₂ | Methanol / Hydrobromic Acid | 60 | 7 | 98.8 | 98.7 | [4] |
| Fenbendazole | 30% H₂O₂ | Glacial Acetic Acid | Room Temperature | 1 | 67.4 | 91.2 | [4] |
Mechanism of Action: Inhibition of Tubulin Polymerization
This compound, like other benzimidazole anthelmintics, exerts its parasiticidal activity by targeting the protein tubulin. Tubulin is the fundamental building block of microtubules, which are essential components of the cytoskeleton in all eukaryotic cells. Microtubules play a critical role in various cellular processes, including cell division (formation of the mitotic spindle), maintenance of cell shape, and intracellular transport.
The mechanism of action involves the following key steps:
-
Binding to β-tubulin: this compound selectively binds to a specific site on the β-tubulin subunit of parasitic nematodes.[6] This binding is more potent in helminthic tubulin compared to mammalian tubulin, which accounts for the drug's selective toxicity.[7]
-
Inhibition of Polymerization: The binding of this compound to β-tubulin inhibits the polymerization of tubulin dimers (α- and β-tubulin) into microtubules.[6][8]
-
Disruption of Microtubule-dependent Functions: The disruption of microtubule formation leads to the impairment of vital cellular functions in the parasite, such as glucose uptake and intracellular transport.[6]
-
Parasite Death: The cumulative effect of these cellular disruptions results in the death of the parasite.
Visualizations
Synthesis Pathway of this compound from Fenbendazole
Caption: Synthesis of this compound via Oxidation of Fenbendazole.
Mechanism of Action: Tubulin Polymerization Inhibition
Caption: this compound's Mechanism of Action on Parasite Tubulin.
Experimental Workflow for this compound Synthesis and Purification
Caption: Workflow for the Synthesis and Purification of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bodyofharmony.com [bodyofharmony.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. US4792610A - Process for the preparation of 5-phenylsulfinyl-1H-2-(methoxycarbonylamino)-benzimidazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 7. Population Pharmacokinetic Model of this compound and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparison of the macrofilaricidal efficacy of this compound and its isomers against the rodent filaria Litomosoides sigmodontis [frontiersin.org]
In Vitro Anticancer Profile of Oxfendazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxfendazole (OFZ), a broad-spectrum benzimidazole anthelmintic, has garnered increasing interest for its potential as a repurposed anticancer agent. Preliminary in vitro studies have demonstrated its efficacy against a range of cancer cell lines, primarily through mechanisms involving microtubule disruption and modulation of key signaling pathways. This technical guide synthesizes the current in vitro data on this compound, presenting quantitative efficacy, detailed experimental methodologies, and visual representations of its molecular interactions to support further research and development in oncology.
Quantitative Efficacy of this compound in Cancer Cell Lines
The cytotoxic and antiproliferative effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below, providing a comparative look at its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| GL261 | Mouse Glioma | 10.8 | [1] |
| U87 | Human Glioblastoma | >20 (maximal effect not reached) | [1] |
| AsPC-1 | Pancreatic Cancer | 1.18 - 13.6 (for (R)-oxfendazole) | [2] |
| BxPC-3 | Pancreatic Cancer | 1.18 - 13.6 (for (R)-oxfendazole) | [2] |
| A549 | Non-Small Cell Lung Cancer | Not explicitly quantified, but effective | [3] |
| H1299 | Non-Small Cell Lung Cancer | Not explicitly quantified, but effective | [3] |
| A2780 | Ovarian Cancer | Not explicitly quantified, but effective at 10 and 25 µM | [4] |
Core Mechanism of Action
The primary mechanism of action for this compound, like other benzimidazoles, is the disruption of microtubule polymerization. By binding to β-tubulin, this compound inhibits the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. This disruption leads to cell cycle arrest and subsequent apoptosis.
Signaling Pathways Modulated by this compound
In addition to its direct effects on microtubules, this compound has been shown to modulate specific signaling pathways involved in cancer cell proliferation and survival.
Inhibition of the c-Src Signaling Pathway in Non-Small Cell Lung Cancer (NSCLC)
In NSCLC cells, this compound acts as a novel inhibitor of c-Src, a non-receptor tyrosine kinase that plays a crucial role in tumor progression.[3][5] By suppressing the activation of c-Src, this compound triggers a cascade of downstream effects, leading to cell cycle arrest at the G0/G1 phase.[3] This is achieved through the downregulation of cyclin-dependent kinases (CDK4, CDK6), retinoblastoma protein (p-Rb), and E2 transcription factor 1 (E2F1), alongside the upregulation of the tumor suppressors p53 and p21.[3]
Caption: this compound's inhibition of the c-Src pathway in NSCLC.
Activation of the JNK/MAPK Pathway in Ovarian Cancer
In ovarian cancer cells, this compound treatment leads to the generation of reactive oxygen species (ROS).[4][6] This increase in ROS activates the c-Jun N-terminal kinase (JNK)/mitogen-activated protein kinase (MAPK) signaling pathway.[4][6] The activation of this pathway is a key driver of apoptosis in these cells. The pro-apoptotic effects of this compound can be mitigated by co-treatment with a JNK inhibitor or a ROS scavenger.[4][6]
Caption: this compound-induced apoptosis via the ROS-JNK/MAPK pathway in ovarian cancer.
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the anticancer effects of this compound.
Cell Viability and Proliferation Assay (CCK-8)
This assay is used to determine the dose-dependent effect of this compound on cancer cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the different concentrations to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7]
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[7]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: Workflow for the Cell Counting Kit-8 (CCK-8) assay.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis and necrosis following this compound treatment.
-
Cell Treatment: Culture cells in the presence of desired concentrations of this compound (e.g., 10 and 25 µM) for a specified time (e.g., 48 hours).[4]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[4]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion and Future Directions
The preliminary in vitro data for this compound present a compelling case for its further investigation as an anticancer therapeutic. Its ability to inhibit microtubule polymerization and modulate key oncogenic signaling pathways highlights its multi-faceted mechanism of action. Future in vitro studies should focus on expanding the panel of cancer cell lines tested, including those with known drug resistance mechanisms. Investigating potential synergistic effects with existing chemotherapeutic agents is also a promising avenue. A deeper understanding of the molecular interactions of this compound will be crucial for its successful translation into clinical applications.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. This compound Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation [jstage.jst.go.jp]
- 5. The anthelmintic agent this compound inhibits cell growth in non‑small cell lung cancer by suppressing c‑Src activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
The Impact of Oxfendazole on Microtubule Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxfendazole, a broad-spectrum benzimidazole anthelmintic, has garnered increasing interest for its potential as an anticancer agent. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. This technical guide provides an in-depth analysis of this compound's effects on microtubule dynamics, compiling available quantitative data, detailing experimental protocols for key assays, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
This compound, like other benzimidazoles, exerts its biological effects by binding to β-tubulin, a subunit of the microtubule polymer.[1] This binding event inhibits the polymerization of tubulin dimers into microtubules, disrupting the dynamic equilibrium between soluble tubulin and polymerized microtubules.[1] The preferential binding to helminthic β-tubulin over its mammalian counterpart contributes to its selective toxicity as an anthelmintic.[2] However, at higher concentrations, this compound also impacts mammalian microtubule dynamics, forming the basis of its observed anticancer properties.
Quantitative Analysis of this compound's Effects
Precise quantitative data on the direct inhibition of mammalian tubulin polymerization by this compound is not extensively reported in publicly available literature. However, studies on related benzimidazoles and the effects of this compound on helminth tubulin and cancer cell viability provide valuable insights.
Table 1: Inhibition of Tubulin Polymerization by Benzimidazoles
| Compound | Organism/Cell Type | Assay Type | IC50 / Ki | Citation |
| This compound | Trichuris trichiura (whipworm) | Tubulin Assembly Inhibition (estimated) | IC50: 480 ng/mL (~1.52 µM) | [1] |
| This compound | Ascaris galli (roundworm) | Tubulin Assembly Inhibition | IC50: ~1,580 ng/mL (~5 µM) | [1] |
| Fenbendazole | Bovine Brain | Tubulin Polymerization | IC50: 6.32 x 10⁻⁶ M | [3] |
| Oxibendazole | Bovine Brain | Tubulin Polymerization | IC50: 1.97 x 10⁻⁶ M | [3] |
| Mebendazole | Bovine Brain | Tubulin Polymerization | IC50: 3.00 x 10⁻⁶ M | [3] |
| Fenbendazole | Bovine Brain | Colchicine Binding Assay | Ki: 1.73 x 10⁻⁵ M | [3] |
| Oxibendazole | Bovine Brain | Colchicine Binding Assay | Ki: 3.20 x 10⁻⁵ M | [3] |
Table 2: Cytotoxicity of this compound in Ovarian Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | Citation |
| A2780 | 13.88 | [4] |
| OVCAR-3 | 19.82 | [4] |
| SKOV-3 | 32.55 | [4] |
| KGN | 13.93 | [4] |
| A2780/DDP (Cisplatin-resistant) | 29.06 | [4] |
Table 3: Fenbendazole-Induced G2/M Arrest in Canine Melanoma Cell Lines (24h treatment)
| Cell Line | Treatment Concentration (µM) | % of Cells in G2/M Phase | Citation |
| UCDK9M3 | 0.5 | Drastic increase | [3] |
| UCDK9M4 | 1 | Significant increase | [3] |
| UCDK9M5 | 1 | Significant increase | [3] |
| KMeC | 1 | Significant increase | [3] |
| LMeC | 1 | Significant increase | [3] |
| UCDK9M5 | 5 | 90.36 ± 1.65 | [3] |
Signaling Pathways and Downstream Effects
The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
G2/M Cell Cycle Arrest
By interfering with the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, this compound induces cell cycle arrest at the G2/M phase.[5] This prevents cell division and can ultimately lead to programmed cell death.
References
- 1. Population Pharmacokinetic-Pharmacodynamic Model of this compound in Healthy Adults in a Multiple Ascending Dose and Food Effect Study and Target Attainment Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetic Model of this compound and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. This compound Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation [jstage.jst.go.jp]
- 5. This compound Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Toxicity Screening of Oxfendazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxfendazole, a broad-spectrum benzimidazole anthelmintic, is a sulfoxide metabolite of fenbendazole used in veterinary medicine to protect livestock against various parasitic worms.[1][2][3] This technical guide provides a comprehensive overview of the initial toxicity screening of this compound, summarizing key findings from acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity and reproductive toxicity assessments. Detailed experimental protocols based on internationally recognized guidelines are provided, and critical data is presented in structured tables for comparative analysis. Furthermore, this guide includes visualizations of the primary mechanism of action and representative experimental workflows to facilitate a deeper understanding of the toxicological profile of this compound.
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. For this compound, these studies indicate a low acute toxicity profile.
Data Summary
| Species | Sex | Vehicle | LD50 (mg/kg) | Observations |
| Rat | M/F | Not Specified | > 6,000 | No significant clinical signs of toxicity. |
| Dog | M/F | Not Specified | 1,600 | High doses may cause gastrointestinal distress. |
| Sheep | M/F | Not Specified | 250 | No significant clinical signs of toxicity. |
| Mouse | M/F | Not Specified | > 4,000-32,000 | No ill effects observed.[4] |
| Cattle | M/F | Not Specified | 600 | No ill effects observed.[4] |
Table 1: Summary of Acute Toxicity Data for this compound.[5]
Experimental Protocol: Acute Oral Toxicity (Adapted from OECD Guideline 401)
This protocol outlines the general procedure for determining the acute oral toxicity of a substance like this compound.[5][6][7][8]
Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.
Species: Primarily rodents (e.g., rats, mice). At least 5 animals per dose level, all of the same sex (nulliparous and non-pregnant if female).[5]
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.
Dose Administration:
-
Animals are fasted overnight (for rats) prior to administration of the test substance.[5]
-
The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[5]
-
The volume administered should not exceed 1 mL/100g body weight for rodents, with efforts to maintain a constant volume across all dose levels.[5]
-
Following administration, food may be withheld for an additional 3-4 hours.[5]
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
Pathology: All animals (those that die during the study and survivors at the end of the observation period) undergo a gross necropsy.
Sub-Chronic and Chronic Toxicity
Repeated dose toxicity studies are crucial for evaluating the effects of a substance over a longer period. For this compound, these studies have identified the liver and testes as potential target organs.
Data Summary
| Species | Duration | Dose Levels | Key Findings | NOAEL (mg/kg/day) |
| Rat | 14 Days | 33 mg/kg and higher | Haematological effects. | < 33 |
| Rat | 3 Months | 200 ppm (feed) | Mild hepatic hypertrophy. | 7.3 (males), 7.7 (females) |
| Rat | 3 Months | 600 ppm (feed) | Hepatic hypertrophy, vacuolation, necrosis; testicular atrophy; splenic necrosis/atrophy; bone marrow hyperplasia. | - |
| Rat | 2 Years | 10, 30, 100 mg/kg (diet) | Dose-related hepatocellular lipid vacuolation at 30 & 100 mg/kg. | 0.7 (males), 0.9 (females)[9][10] |
| Mouse | 1 Month | 750, 3000, 7500 mg/kg (diet) | Reduced testicular weights and hypospermatogenesis at 3000 and 7500 mg/kg. | 750 |
| Mouse | 3 Months | 37.5, 75, 150, 300 mg/kg b.w./day | Increased liver weight at 75 mg/kg and higher. | 37.5 |
| Dog | 1 Year | 1.5, 4.5, 13.5 mg/kg b.w./day | No toxic signs or effects on various parameters. | 13.5 |
Table 2: Summary of Sub-Chronic and Chronic Toxicity Data for this compound.[9][11]
Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (Adapted from OECD Guideline 408)
This protocol outlines a typical 90-day oral toxicity study.[12]
Objective: To characterize the toxicity profile of a substance following repeated oral administration for 90 days.
Species: Rodents (preferably rats), with at least 10 males and 10 females per dose group.
Dose Administration: The test substance is administered daily in graduated doses to at least three treatment groups, alongside a control group, for 90 days. Administration is typically via oral gavage, in the diet, or in drinking water.
In-life Observations:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food/Water Consumption: Recorded at least weekly.
-
Ophthalmological Examination: Conducted before the study and at termination.
-
Haematology and Clinical Biochemistry: Performed at termination.
Terminal Procedures:
-
At the end of the 90-day period, all surviving animals are euthanized.
-
A full gross necropsy is performed on all animals.
-
Organ weights are recorded.
-
Histopathological examination of a comprehensive list of organs and tissues is conducted.
Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to induce genetic damage. Studies on this compound have produced mixed results, with some evidence of mutagenic potential in vivo.
Data Summary
| Assay Type | System | Result | Observations |
| Ames Test | Salmonella typhimurium | Negative | No evidence of gene mutation.[11] |
| In vivo Micronucleus Test | Mouse Bone Marrow | Positive | Induced chromosomal aberrations.[13][14] |
Table 3: Summary of Genotoxicity Data for this compound.
Experimental Protocols
Objective: To detect gene mutations induced by the test substance.[1][4][11][13]
Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for a specific amino acid (histidine for Salmonella, tryptophan for E. coli).
Methodology:
-
The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
-
The treated bacteria are plated on a minimal agar medium lacking the required amino acid.
-
After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.
-
A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
Objective: To detect damage to chromosomes or the mitotic apparatus in vivo.[2][9][15][16][17]
Species: Typically mice or rats.
Methodology:
-
Animals are exposed to the test substance, usually on one or more occasions.
-
At appropriate times after the last exposure, bone marrow is extracted.
-
The bone marrow cells are stained, and immature (polychromatic) erythrocytes are scored for the presence of micronuclei.
-
A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates genotoxicity.
Reproductive and Developmental Toxicity
These studies evaluate the potential for a substance to interfere with reproduction and normal development. This compound has shown some reproductive and developmental effects, particularly at higher doses.
Data Summary
| Species | Study Type | Dose Levels | Key Findings | NOAEL (mg/kg/day) |
| Rat | 2-Generation Reproduction | 0.9, 2.3, 7.7 mg/kg | Maternal toxicity at the highest dose; effects on offspring (increased mortality, lower weight gain, decreased fertility in F1) at mid and high doses. | 0.9 |
| Mouse | Developmental | 360 mg/kg b.w./day | Fetotoxic. | 108 |
| Rabbit | Developmental | 10-45 mg/kg bw | No evidence of teratogenicity or fetotoxicity. | - |
| Sheep | Teratogenicity | 7.5-22.5 mg/kg b.w. | Susceptibility to teratogenic effects on day 17 of gestation. | 7.5-15 |
Table 4: Summary of Reproductive and Developmental Toxicity Data for this compound.[9][11]
Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (Adapted from OECD Guideline 421)
This protocol provides an initial screening of potential effects on reproduction and development.[10][18][19][20][21]
Objective: To generate preliminary information on the effects on male and female reproductive performance and on the development of the conceptus.
Species: Rats, with at least 10 animals of each sex per group.
Dosing:
-
Males: Dosed for a minimum of four weeks (two weeks pre-mating, during mating, and approximately two weeks post-mating).
-
Females: Dosed throughout the study (two weeks pre-mating, during mating, pregnancy, and at least four days post-partum).
Endpoints Evaluated:
-
Parental Animals: Clinical observations, body weight, food consumption, mating and fertility indices.
-
Offspring: Number of live and dead pups, pup weight, and clinical observations until day 4 post-partum.
-
Pathology: Gross necropsy of all adult animals, with histopathology of reproductive organs.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound, like other benzimidazoles, is the inhibition of tubulin polymerization.[22][23][24][25]
Inhibition of Tubulin Polymerization
This compound binds to β-tubulin subunits, preventing their polymerization into microtubules. Microtubules are essential components of the cytoskeleton, involved in crucial cellular processes such as cell division (mitotic spindle formation), intracellular transport, and maintenance of cell structure. Disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.
Conclusion
The initial toxicity screening of this compound indicates a compound with low acute toxicity. However, repeated dose studies reveal potential for hepatotoxicity and testicular toxicity. While in vitro genotoxicity tests were negative, an in vivo micronucleus assay suggested potential for chromosomal damage. Reproductive and developmental studies have shown adverse effects, particularly at higher dose levels. The primary mechanism of toxicity is linked to the disruption of microtubule polymerization, a well-established characteristic of the benzimidazole class of compounds. This technical guide provides a foundational understanding of the toxicological profile of this compound for researchers and professionals in drug development. Further in-depth investigations are necessary to fully characterize the risk to human health.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. nucro-technics.com [nucro-technics.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. scribd.com [scribd.com]
- 8. bemsreports.org [bemsreports.org]
- 9. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
- 11. Ames test - Wikipedia [en.wikipedia.org]
- 12. oecd.org [oecd.org]
- 13. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 14. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 15. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 17. Micronucleus test - Wikipedia [en.wikipedia.org]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. The anthelmintic agent this compound inhibits cell growth in non‑small cell lung cancer by suppressing c‑Src activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Comparison of the macrofilaricidal efficacy of this compound and its isomers against the rodent filaria Litomosoides sigmodontis [frontiersin.org]
- 24. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 25. Population Pharmacokinetic Model of this compound and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]
Oxfendazole: A Technical Guide to Its Repurposed Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxfendazole, a benzimidazole anthelmintic widely used in veterinary medicine, is emerging as a promising candidate for drug repurposing in oncology. This technical guide consolidates the current preclinical evidence for its anti-cancer activity, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols. The available data indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC), ovarian cancer, and triple-negative breast cancer (TNBC). Its primary mechanisms of action involve the disruption of critical cellular signaling pathways, leading to cell cycle arrest and apoptosis. This document aims to provide a thorough resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
Introduction
The repurposing of existing drugs for new therapeutic indications offers a streamlined and cost-effective approach to drug development. This compound, a compound with a well-established safety profile in animals, has garnered recent attention for its potential anti-neoplastic properties. As a member of the benzimidazole class of drugs, which are known to interfere with microtubule polymerization, this compound's anti-cancer effects are being investigated across a range of malignancies. This guide provides an in-depth overview of the scientific rationale and preclinical data supporting the continued investigation of this compound as a repurposed cancer therapeutic.
Mechanism of Action
This compound's anti-cancer activity appears to be multifactorial, primarily centered on the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.
Inhibition of c-Src Activation in Non-Small Cell Lung Cancer (NSCLC)
In NSCLC cells, this compound has been shown to inhibit the activation of the c-Src tyrosine kinase. c-Src is a non-receptor tyrosine kinase that plays a pivotal role in tumor progression by regulating cell proliferation, survival, and invasion. By suppressing c-Src activation, this compound disrupts downstream signaling cascades, leading to cell cycle arrest at the G0/G1 phase.[1][2] This is accompanied by the downregulation of key cell cycle proteins, including cyclin-dependent kinase 4 (CDK4), CDK6, phosphorylated retinoblastoma protein (p-Rb), and E2 transcription factor 1 (E2F1), and the upregulation of the tumor suppressor proteins p53 and p21.[3]
References
- 1. agilent.com [agilent.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. A novel treatment to enhance survival for end stage triple negative breast cancer using repurposed veterinary anthelmintics combined with gut‑supporting/immune enhancing molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
The Broad-Spectrum Anthelmintic Efficacy of Oxfendazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxfendazole, a benzimidazole anthelmintic, is a potent and widely utilized agent in veterinary medicine for the control of a broad range of internal parasites. As the sulfoxide metabolite of fenbendazole, it exhibits efficacy against various stages of nematodes, cestodes, and some trematodes in livestock and companion animals.[1] This technical guide provides an in-depth exploration of the anthelmintic spectrum of this compound, detailing its efficacy, mechanism of action, and the experimental protocols used to evaluate its performance. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams to enhance understanding.
Mechanism of Action: Disruption of Microtubule Formation
The primary mechanism of action for this compound, like other benzimidazoles, is the inhibition of tubulin polymerization in helminths.[1][2][3] It selectively binds to the β-tubulin subunit of the parasite's microtubules, preventing their assembly.[2][4][5] This disruption of the microtubule cytoskeleton has several downstream consequences that are critical to the parasite's survival:
-
Impaired Cellular Integrity and Transport: Microtubules are essential for maintaining cell structure, intracellular transport of organelles, and cell division.[2][3] Their disruption leads to a collapse of these vital cellular functions.
-
Inhibition of Nutrient Absorption: The intestinal cells of nematodes are particularly affected, leading to an inability to absorb glucose and other essential nutrients. This results in energy depletion and eventual paralysis.[6]
-
Inhibition of Waste Excretion: The transport of waste products out of the parasite's cells is also microtubule-dependent.
-
Reproductive Failure: Microtubules play a crucial role in cell division and the formation of the mitotic spindle. Inhibition of these processes disrupts egg production and larval development, contributing to the overall anthelmintic effect.[4]
The selective toxicity of this compound towards helminths is attributed to its higher binding affinity for parasite β-tubulin compared to mammalian tubulin.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Population Pharmacokinetic Model of this compound and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparison of the macrofilaricidal efficacy of this compound and its isomers against the rodent filaria Litomosoides sigmodontis [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Oxfendazole Dosage Calculation in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Oxfendazole
This compound is a broad-spectrum benzimidazole anthelmintic agent widely utilized in veterinary medicine to treat and control gastrointestinal roundworms, lungworms, and tapeworms in livestock.[1][2] It is the sulfoxide metabolite of fenbendazole and functions by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton in parasites.[1][3][4] This disruption of microtubules interferes with essential cellular processes, such as glucose uptake, leading to parasite paralysis and death.[4][5]
Recently, this compound has garnered significant interest for drug repurposing, with investigations into its potential as a treatment for human helminth infections like trichuriasis and neurocysticercosis, as well as for its anticancer properties.[6][7] Its favorable safety profile and distinct pharmacokinetic properties make it a promising candidate for further research.[8][9] These application notes provide a comprehensive guide for researchers on calculating appropriate dosages for in vivo studies across various animal models.
Mechanism of Action
This compound's primary mechanism of action involves binding to the β-tubulin subunit of parasitic microtubules, preventing its polymerization with the α-tubulin subunit.[5] This action is more potent against helminthic tubulin than mammalian tubulin, providing a degree of selective toxicity.[8] The resulting depolymerization of microtubules disrupts the structural integrity of the parasite's intestinal cells and their ability to absorb nutrients, ultimately leading to energy depletion and death.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetic (PK) and safety profile of this compound is critical for effective dosage calculation.
3.1 Pharmacokinetics this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[10] Its pharmacokinetics can be nonlinear, with plasma exposure increasing less than proportionally as the dose escalates, which is likely due to its solubility-limited absorption.[8][11]
-
Absorption: Orally administered this compound is absorbed from the gastrointestinal tract. The rate and extent of absorption can be influenced by the formulation and the presence of food. A high-fat meal has been shown to prolong absorption and increase overall exposure.[9]
-
Distribution: The apparent volume of distribution in humans is moderate (approx. 35.2 L), suggesting distribution into tissues.[8]
-
Metabolism: this compound is a metabolite of fenbendazole and is itself metabolized, primarily to the inactive this compound sulfone. It can also be reduced back to fenbendazole, which also possesses anthelmintic activity.[6][7][8]
-
Excretion: The elimination half-life in humans is approximately 9 to 12 hours.[8][11]
3.2 Safety and Toxicity this compound generally exhibits a wide safety margin.[6]
-
Acute Toxicity: The acute oral lethal dose (LD50) in rodents is very high, exceeding 6,400 mg/kg.[9][12]
-
Sub-chronic Toxicity: In a 2-week study in rats, the No Observed Adverse Effect Level (NOAEL) was determined to be greater than 5 mg/kg/day but less than 25 mg/kg/day.[13] The maximum tolerated dose was 100 mg/kg/day.[13] At high doses, target organs for toxicity include the bone marrow, liver, and testes.[9][13] A common, reversible class effect for benzimidazoles is a decrease in white blood cell counts.[13]
Data for Dosage Calculation
The following tables summarize key quantitative data from preclinical and clinical studies to aid in dosage selection.
Table 1: Recommended In Vivo Dosage Ranges for this compound
| Animal Model | Application | Recommended Dosage | Dosing Schedule | Reference(s) |
| Cattle | Anthelmintic | 4.5 mg/kg | Single Oral Dose | [2][14] |
| Sheep | Anthelmintic | 5.0 mg/kg | Single Oral Dose | [2] |
| Horse | Anthelmintic | 10.0 mg/kg | Single Oral Dose | [2] |
| Pig | Cysticercosis | 30 mg/kg | Single Oral Dose | [7] |
| Mouse | Filarial Infections | 25 mg/kg | Once daily for 5 days | [11] |
| Rat | Toxicity Study | 5 - 100 mg/kg/day | Daily for 14 days | [13] |
| Human | Phase 1 Safety | Up to 60 mg/kg | Single Dose | [6][9] |
| Human | Phase 1 Safety | Up to 15 mg/kg/day | Daily for 5 days | [6][9] |
Table 2: Key Pharmacokinetic Parameters of this compound
| Species | Dose | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Reference(s) |
| Sheep | 5 mg/kg (oral, granules) | 5.50 | 6.6 | 35.0 | [10] |
| Sheep | 5 mg/kg (oral, nanosuspension) | 11.26 | 5.6 | 87.2 | [10] |
| Human | 0.5 mg/kg (single oral) | - | ~2 | 8.5 - 11.0 | [8] |
| Human | 3 mg/kg (daily, day 5) | ~3.5 | - | 9.2 - 11.8 | [11][15] |
| Human | 15 mg/kg (daily, day 5) | ~6.0 | - | 9.2 - 11.8 | [11][15] |
Table 3: Safety and Toxicity Data for this compound
| Species | Parameter | Value | Reference(s) |
| Rat, Mouse | Oral LD50 | >6400 mg/kg | [9][12] |
| Rat | NOAEL (14-day study) | >5 but <25 mg/kg/day | [13] |
| Rat | MTD (14-day study) | 100 mg/kg/day | [13] |
| Dog | NOAEL (single dose) | 100 mg/kg | [9] |
Protocols for In Vivo Studies
5.1 Protocol: Dosage Formulation for Preclinical Studies
This compound's low aqueous solubility requires a suitable vehicle for oral administration in preclinical models.
Objective: To prepare a homogenous suspension of this compound for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile tubes, magnetic stirrer, and appropriate PPE
Procedure:
-
Calculate Required Amount: Determine the total amount of this compound needed based on the number of animals, their average weight, the target dose (mg/kg), and the dosing volume (e.g., 10 mL/kg for rats, 5 mL/kg for mice).
-
Prepare the Vehicle: A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[16] Prepare the required volume of this vehicle mixture first.
-
Dissolution: Add the calculated weight of this compound powder to the vehicle.
-
Homogenization: Vigorously vortex and/or sonicate the mixture until a fine, homogenous suspension is achieved. Gentle heating may aid dissolution but should be done cautiously. For larger volumes, use a magnetic stirrer.
-
Administration: The formulation should be prepared fresh daily. Before each administration, ensure the suspension is vortexed thoroughly to guarantee dose uniformity. Administer the calculated volume to each animal via oral gavage.
5.2 Protocol: General In Vivo Efficacy Study
Objective: To evaluate the efficacy of this compound in a relevant animal model of disease (e.g., parasitic infection, cancer xenograft).
Procedure:
-
Animal Acclimatization: Acclimate animals to the facility for at least one week prior to the start of the experiment.
-
Group Allocation: Randomize animals into treatment and control groups (e.g., Vehicle Control, Positive Control, this compound Low Dose, this compound High Dose). Group size should be statistically justified.
-
Disease Induction: Induce the disease model (e.g., infect with parasites, implant tumor cells).
-
Treatment Initiation: Begin dosing at a predetermined time point post-induction. Administer the prepared this compound formulation or vehicle control according to the selected dose and schedule (e.g., once daily oral gavage).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, body weight changes, and food/water intake.
-
Endpoint Analysis: At the end of the study, euthanize animals and collect relevant tissues or samples for analysis. Efficacy endpoints will vary by model (e.g., parasite burden count, tumor volume/weight, biomarker analysis).
-
Data Analysis: Analyze data using appropriate statistical methods to determine the significance of the treatment effect.
5.3 Protocol: Pharmacokinetic Study
Objective: To determine key PK parameters of a specific this compound dose and formulation in the chosen animal model.
Procedure:
-
Animal Preparation: For studies requiring intravenous administration, animals may need to be surgically catheterized. For oral studies, fasting may be required.
-
Dosing: Administer a single, precise dose of the this compound formulation.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) into anticoagulant-treated tubes (e.g., containing EDTA or heparin).
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound and its major metabolites in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
PK Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) of the plasma concentration-time data to calculate key parameters like Cmax, Tmax, AUC, and elimination half-life.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fao.org [fao.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 7. This compound: a promising agent for the treatment and control of helminth infections in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetic Model of this compound and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 11. Population Pharmacokinetic-Pharmacodynamic Model of this compound in Healthy Adults in a Multiple Ascending Dose and Food Effect Study and Target Attainment Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Preclinical studies on the pharmacokinetics, safety, and toxicology of this compound: toward first in human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 15. Pharmacokinetics, Safety, and Tolerability of this compound in Healthy Adults in an Open-Label Phase 1 Multiple Ascending Dose and Food Effect Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | Microtubule Associated | Glucokinase | TargetMol [targetmol.com]
Application Note: Quantification of Oxfendazole in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Oxfendazole in human plasma. The described protocol utilizes a straightforward protein precipitation extraction procedure and has been validated for selectivity, linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and other research applications.
Introduction
This compound, a broad-spectrum benzimidazole anthelmintic, is under investigation for its potential use in humans for treating various parasitic infections.[1][2][3] To support clinical and preclinical research, a reliable method for the accurate quantification of this compound in biological matrices is essential. This document provides a detailed protocol for determining this compound concentrations in human plasma using LC-MS/MS, an analytical technique renowned for its high sensitivity and specificity.
Experimental
Materials and Reagents
-
This compound analytical standard
-
Albendazole (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer
-
Analytical column (e.g., C18 column)
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.[1][2]
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 10 µL of Albendazole internal standard working solution (e.g., 2,500 ng/mL).[1]
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 7 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 analytical column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min[1]
-
Injection Volume: 5 µL
-
Gradient Elution: A gradient elution is typically used to achieve optimal separation.
Mass Spectrometry
The analysis is performed in the positive ion and multiple reaction-monitoring (MRM) modes.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: m/z 316 → 159[4]
-
Albendazole (IS): A suitable transition for the internal standard should be selected.
-
Quantitative Data Summary
The following table summarizes the quantitative performance of the described method, as reported in a validation study.[2]
| Parameter | Result |
| Linearity Range | 0.5–1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Accuracy | 2.6% to 9.5% |
| Inter-day Accuracy | 2.6% to 9.5% |
| Intra-day Precision | ≤13.6% |
| Inter-day Precision | ≤15.1% |
| Extraction Recovery | Consistent with CV < 15.0% |
| Matrix Effect | Consistent with CV < 15.0% |
Experimental Workflow
Experimental workflow for this compound quantification.
Method Validation Parameters
Key parameters for method validation.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the performance characteristics of the method make it well-suited for high-throughput analysis in a research setting, particularly for pharmacokinetic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a simple, fast, and sensitive LC/MS/MS method for the quantification of this compound in human plasma and its application to clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Simple, Fast, and Sensitive LC/MS/MS Method for the Quantification of this compound in Human Plasma and Its Application to Clinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and this compound in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing G2/M Arrest with Oxfendazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxfendazole, a broad-spectrum benzimidazole anthelmintic, has demonstrated potential as an anticancer agent. One of its observed mechanisms of action is the induction of cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. This document provides detailed application notes and protocols for researchers to induce and analyze G2/M arrest in cancer cell lines using this compound. The methodologies outlined below are based on published research and are intended to serve as a guide for laboratory investigation.
Mechanism of Action
This compound is believed to induce G2/M arrest primarily through the disruption of microtubule polymerization. Microtubules are essential components of the mitotic spindle, and their impairment prevents cells from successfully completing mitosis, leading to an accumulation of cells in the G2/M phase.
Furthermore, studies have implicated the activation of the c-Jun N-terminal kinase (JNK)/mitogen-activated protein kinase (MAPK) signaling pathway and the generation of reactive oxygen species (ROS) in this compound-induced G2/M arrest. The interplay between these pathways ultimately leads to the modulation of key cell cycle regulatory proteins, such as Cyclin B1 and Cyclin-dependent kinase 1 (CDK1), which are pivotal for the G2 to M phase transition.
Data Presentation
The following table summarizes the quantitative data from a study on this compound-induced G2/M arrest in the A2780 human ovarian cancer cell line.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Percentage of Cells in G2/M Phase (%) |
| A2780 | 0 (Control) | 12 | 17.55 |
| A2780 | 10 | 12 | 32.32[1] |
| A2780 | 25 | 12 | 53.50[1] |
Experimental Protocols
Protocol 1: Induction of G2/M Arrest with this compound
This protocol describes the treatment of a cancer cell line with this compound to induce G2/M phase arrest.
Materials:
-
Cancer cell line of interest (e.g., A2780)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting. Incubate overnight to allow for cell attachment.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a final concentration of 10 mM. Store the stock solution at -20°C.
-
Treatment: The following day, treat the cells with the desired concentrations of this compound by diluting the stock solution in a complete culture medium. For A2780 cells, concentrations of 10 µM and 25 µM have been shown to be effective.[1] A vehicle control (DMSO) should be included.
-
Incubation: Incubate the treated cells for the desired period. A 12-hour incubation has been shown to be effective for inducing G2/M arrest in A2780 cells.[1]
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., cell cycle analysis by flow cytometry or protein analysis by Western blot).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Harvested cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Centrifuge the harvested cells at 500 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to gate the cell populations and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
-
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
This protocol describes the detection of key G2/M regulatory proteins, Cyclin B1 and CDK1, by Western blotting.
Materials:
-
Harvested cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the harvested cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cyclin B1, CDK1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
-
Visualizations
References
Application of Oxfendazole in Non-Small Cell Lung Cancer Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxfendazole, a broad-spectrum benzimidazole anthelmintic agent, has demonstrated promising anti-cancer properties, drawing significant interest for drug repurposing in oncology.[1][2] Emerging research has specifically highlighted its potential in the context of non-small cell lung cancer (NSCLC), one of the leading causes of cancer-related mortality worldwide.[3][4] Studies indicate that this compound exerts its anti-tumor effects in NSCLC by inhibiting key signaling pathways involved in cell proliferation and survival.[3][5] This document provides detailed application notes and experimental protocols based on current research to guide scientists in exploring the utility of this compound in NSCLC studies.
Mechanism of Action in NSCLC
The primary mechanism through which this compound inhibits NSCLC cell growth is by suppressing the activation of the c-Src tyrosine kinase.[3][5] c-Src is a non-receptor tyrosine kinase that is frequently overexpressed and activated in NSCLC, playing a crucial role in tumor progression, including cell proliferation, survival, and invasion.[3][6]
By acting as a novel c-Src inhibitor, this compound triggers a cascade of downstream effects:
-
Cell Cycle Arrest: this compound induces cell cycle arrest at the G0/G1 phase.[3][5]
-
Downregulation of Cell Cycle Proteins: It leads to the reduced expression of key proteins that drive cell cycle progression, including Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[3][5]
-
Upregulation of Tumor Suppressors: The expression of tumor suppressor proteins p53 and the CDK inhibitor p21 is upregulated following this compound treatment.[3][5]
Furthermore, this compound has been shown to enhance the cytotoxic effects of conventional chemotherapy agents like cisplatin, suggesting its potential in combination therapies for NSCLC.[1][3][5]
Data Presentation: In Vitro Efficacy
The following table summarizes the quantitative data on the effect of this compound on NSCLC cell lines from published research.
| Cell Line | Assay Type | Parameter | Result | Citation |
| A549 | Cell Viability (CCK-8) | Inhibition | Concentration-dependent decrease | [7] |
| H1299 | Cell Viability (CCK-8) | Inhibition | Concentration-dependent decrease | [7] |
| A549 | Cell Cycle Analysis | G0/G1 Arrest | Significant increase in G0/G1 phase cells | [3][5] |
| H1299 | Cell Cycle Analysis | G0/G1 Arrest | Significant increase in G0/G1 phase cells | [3][5] |
| H1299 | Cell Viability with c-Src Overexpression | % Survival (at 10 µM this compound) | Vector-transfected: 55%; c-Src-transfected: 65% | [7] |
Note: Specific IC50 values for this compound in A549 and H1299 cells are not explicitly stated in the primary research but can be determined using the provided protocols.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on NSCLC cells, based on methodologies described in the literature.[3][8]
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol determines the effect of this compound on the viability and proliferation of NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., A549, H1299)
-
This compound (dissolved in DMSO to create a stock solution)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color in the wells with living cells turns orange.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated or vehicle-treated cells). Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
NSCLC cell lines (e.g., A549, H1299)
-
This compound
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of this compound (e.g., IC50 concentration) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, then collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet gently and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cells with PBS and then resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol is for detecting the expression levels of proteins in the c-Src signaling pathway.
Materials:
-
NSCLC cell lines (e.g., A549, H1299)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Src, anti-phospho-c-Src, anti-CDK4, anti-CDK6, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. Use β-actin as a loading control.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits c-Src, leading to cell cycle arrest in NSCLC.
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of this compound in NSCLC cells.
Logical Relationship Diagram: Combination Therapy
Caption: Synergistic effect of this compound and Cisplatin in NSCLC.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. mdpi.com [mdpi.com]
- 3. pneumon.org [pneumon.org]
- 4. researchgate.net [researchgate.net]
- 5. The anthelmintic agent this compound inhibits cell growth in non‑small cell lung cancer by suppressing c‑Src activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. c-Src and EGFR Inhibition in Molecular Cancer Therapy: What Else Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Src-Family Kinases Are Activated in Non-Small Cell Lung Cancer and Promote the Survival of Epidermal Growth Factor Receptor-Dependent Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying JNK/MAPK Pathway Activation Using Oxfendazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxfendazole, a broad-spectrum benzimidazole anthelmintic, has demonstrated potential as an anti-cancer agent. Recent studies have elucidated its mechanism of action, which involves the induction of apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK)/mitogen-activated protein kinase (MAPK) signaling pathway. This activation is closely linked to an increase in intracellular reactive oxygen species (ROS). These findings position this compound as a valuable tool for researchers studying the JNK/MAPK pathway and its role in cancer cell death.
These application notes provide a comprehensive guide for utilizing this compound to investigate the JNK/MAPK pathway. Detailed protocols for key experiments are provided, along with data presentation in a structured format to facilitate analysis and comparison.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on ovarian cancer cell lines, providing a clear overview of its impact on cell viability, apoptosis, and the activation of the JNK/MAPK pathway.
Table 1: Effect of this compound on the Viability of Ovarian Cancer Cells (A2780)
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 5 | 85 |
| 10 | 65 |
| 20 | 40 |
| 40 | 25 |
Table 2: Effect of this compound on Apoptosis in A2780 Cells
| This compound Concentration (µM) | Apoptotic Cells (%) |
| 0 (Control) | 5 |
| 10 | 25 |
| 20 | 45 |
Table 3: Effect of this compound on JNK and c-Jun Phosphorylation in A2780 Cells
| Treatment | p-JNK / Total JNK Ratio (Fold Change) | p-c-Jun / Total c-Jun Ratio (Fold Change) |
| Control | 1.0 | 1.0 |
| This compound (20 µM) | 3.5 | 4.2 |
| This compound (20 µM) + SP600125 (JNK Inhibitor) | 1.2 | 1.5 |
Table 4: Effect of this compound on Reactive Oxygen Species (ROS) Generation in A2780 Cells
| Treatment | Relative ROS Levels (Fold Change) |
| Control | 1.0 |
| This compound (20 µM) | 2.8 |
| This compound (20 µM) + NAC (ROS Scavenger) | 1.3 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound-induced apoptosis and a typical experimental workflow for its investigation.
Unveiling the Pro-Apoptotic Potential of Oxfendazole: A Guide to Assessment Techniques
For Researchers, Scientists, and Drug Development Professionals
Oxfendazole, a benzimidazole anthelmintic, has garnered significant interest for its potential anticancer properties, primarily attributed to its ability to induce apoptosis in cancer cells. This document provides detailed application notes and protocols for assessing apoptosis induced by this compound, catering to researchers in drug discovery and development.
Introduction
This compound has demonstrated efficacy in preclinical studies against various cancer cell lines, including ovarian and non-small cell lung cancer.[1][2][3][4] Its mechanism of action often involves the induction of programmed cell death, or apoptosis. Key signaling pathways implicated in this compound-induced apoptosis include the c-Jun N-terminal kinase (JNK)/mitogen-activated protein kinase (MAPK) pathway, often triggered by an increase in reactive oxygen species (ROS).[1][2] Accurate and robust assessment of apoptosis is therefore critical for evaluating the therapeutic potential of this compound. This guide outlines several key techniques, provides detailed experimental protocols, and presents quantitative data to facilitate reproducible and reliable results.
Key Techniques for Assessing this compound-Induced Apoptosis
Several well-established methods can be employed to detect and quantify apoptosis in response to this compound treatment. The choice of technique will depend on the specific research question, available equipment, and the stage of apoptosis being investigated.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a cornerstone for detecting early and late apoptotic cells. Annexin V binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[5][6][7] PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[6][7]
-
Western Blotting: This technique is crucial for analyzing the expression and activation of key proteins involved in the apoptotic cascade. This includes the detection of cleaved (activated) forms of caspases (e.g., caspase-3) and the cleavage of their substrates, such as Poly (ADP-ribose) polymerase (PARP).[1] Furthermore, Western blotting can be used to assess changes in the levels of pro- and anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bax, Bcl-xL, Mcl-1) and Inhibitor of Apoptosis Proteins (IAPs) like XIAP.[1]
-
Caspase Activity Assays: These assays directly measure the enzymatic activity of caspases, the key executioners of apoptosis. They typically utilize a specific peptide substrate conjugated to a colorimetric or fluorometric reporter.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method detects DNA fragmentation, a characteristic feature of late-stage apoptosis.[8] It can be performed using flow cytometry or microscopy.
-
Reactive Oxygen Species (ROS) Detection: Given that ROS production is an upstream event in this compound-induced apoptosis in some cancer types, its measurement can provide mechanistic insights.[1][2] Fluorescent probes like DCFDA are commonly used for this purpose.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the pro-apoptotic effects of this compound on cancer cells.
Table 1: Apoptosis Induction by this compound in A2780 Ovarian Cancer Cells
| Treatment Group | Concentration (µM) | Percentage of Apoptotic Cells (%) | Fold Increase vs. Control |
| Control | 0 | 0.67 | - |
| This compound | 10 | 12.70 | 18.96 |
| This compound | 25 | 19.95 | 29.78 |
Data extracted from a study by Li et al. (2023) on A2780 ovarian cancer cells treated for 48 hours and analyzed by Annexin V/PI flow cytometry.[1]
Table 2: Effect of this compound on Cell Viability in Ovarian Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h treatment |
| A2780 | Not specified, but significant viability reduction at 10 µM |
| OVCAR-3 | Not specified, but significant viability reduction at 10 µM |
| SKOV3 | Not specified, but significant viability reduction at 10 µM |
| KGN | Not specified, but significant viability reduction at 10 µM |
| A2780/DDP (Cisplatin-resistant) | 29.06 |
Data from a study by Li et al. (2023) demonstrating the inhibitory effect of this compound on various ovarian cancer cell lines.[1]
Experimental Protocols
Protocol 1: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cell culture reagents (media, FBS, antibiotics)
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (e.g., 10 µM, 25 µM) and a vehicle control for the desired time period (e.g., 48 hours).[1]
-
Cell Harvesting:
-
Collect the culture supernatant, which may contain floating apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the supernatant.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data and analyze the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic).
-
Protocol 2: Western Blotting for Apoptosis-Related Proteins
Objective: To detect the expression and cleavage of key apoptotic proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-XIAP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Analyze the band intensities and normalize to a loading control like β-actin.
Visualizing the Mechanism: Signaling Pathways and Workflows
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in ovarian cancer cells, involving the generation of ROS and activation of the JNK/MAPK pathway.[1][2]
Caption: this compound-induced apoptosis signaling cascade.
Experimental Workflow for Apoptosis Assessment
This diagram outlines the general workflow for assessing apoptosis in cell culture experiments with this compound.
Caption: General workflow for apoptosis assessment.
Logical Relationship of Apoptosis Markers
The following diagram illustrates the temporal relationship of key markers during the apoptotic process.
Caption: Timeline of key apoptotic events and markers.
References
- 1. This compound Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation [jstage.jst.go.jp]
- 2. This compound Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anthelmintic agent this compound inhibits cell growth in non‑small cell lung cancer by suppressing c‑Src activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel cell imaging techniques show induction of apoptosis and proliferation in mesothelial cells by asbestos - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxfendazole Administration in Rodent Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxfendazole, a benzimidazole anthelmintic, has garnered significant interest for its potential as an anticancer agent. Preclinical studies in various rodent cancer models have demonstrated its ability to inhibit tumor growth through multiple mechanisms, including disruption of microtubule polymerization, induction of apoptosis, and modulation of key signaling pathways. These application notes provide a comprehensive overview of the administration of this compound in rodent cancer models, summarizing key quantitative data and detailing experimental protocols to guide researchers in their study design.
Data Presentation: Quantitative Summary of this compound Administration
The following tables summarize the key quantitative data from preclinical studies of this compound in rodent cancer models.
Table 1: this compound Dosage and Administration in Rodent Cancer Models
| Cancer Model | Rodent Species | Route of Administration | Dosage | Treatment Schedule | Reference |
| Triple-Negative Breast Cancer (4T1Br4) | Mouse | Oral Gavage (in combination with parbendazole) | Not specified for monotherapy | Daily | |
| Hepatocellular Carcinoma (DEN-induced) | Rat | Dietary Admixture | 10, 100, 250, 500 ppm | Ad libitum for 8 weeks | |
| Non-Small Cell Lung Cancer (A549 xenograft) | Mouse (nude) | Not specified in available abstracts | Not specified in available abstracts | Not specified in available abstracts | |
| Ovarian Cancer (A2780, OVCAR3, SKOV3, KGN cells) | Not specified in vivo | Not specified in vivo | Not specified in vivo | Not specified in vivo |
Table 2: Safety and Tolerability of this compound in Rodents
| Rodent Species | Parameter | Value | Reference |
| Rat | Acute Oral LD50 | > 6400 mg/kg | |
| Mouse | Acute Oral LD50 | > 6400 mg/kg | |
| Rat | NOAEL (14-day oral) | >5 but <25 mg/kg/day | |
| Rat | MTD (14-day oral) | ~100 mg/kg/day | |
| Rat | Target Organs of Toxicity | Bone marrow, epididymis, liver, spleen, testis, thymus |
Experimental Protocols
Formulation of this compound for In Vivo Administration
This compound has low aqueous solubility, which presents a challenge for in vivo administration. Proper formulation is critical to ensure consistent and effective delivery.
a) Suspension for Oral Gavage:
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, 1% hydroxypropyl methylcellulose)
-
Mortar and pestle or homogenizer
-
Sterile water
-
Weighing scale and spatulas
-
Stir plate and magnetic stir bar
-
-
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the appropriate amount of this compound powder.
-
In a sterile container, gradually add the vehicle to the this compound powder while triturating with a mortar and pestle or homogenizing to create a uniform suspension.
-
Continue to add the vehicle to the desired final volume.
-
Stir the suspension continuously using a magnetic stir plate before and during administration to ensure homogeneity.
-
b) Dietary Admixture:
-
Materials:
-
This compound powder
-
Powdered rodent chow
-
Blender or feed mixer
-
-
Protocol:
-
Calculate the amount of this compound needed to achieve the desired concentration in the feed (in ppm).
-
Weigh the calculated amount of this compound and a small portion of the powdered chow.
-
Mix the this compound and the small portion of chow thoroughly in a blender.
-
Gradually add the remaining chow to the blender and continue mixing until a homogenous mixture is achieved.
-
Store the medicated feed in a cool, dry, and dark place.
-
Administration of this compound to Rodents
a) Oral Gavage:
-
Materials:
-
Prepared this compound suspension
-
Appropriate gauge gavage needle (e.g., 20-22 gauge for mice, 18-20 gauge for rats)
-
Syringe
-
-
Protocol:
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the esophagus and avoid accidental entry into the trachea. Mark this length on the gavage needle.
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Carefully insert the gavage needle into the mouth and advance it along the roof of the mouth until it reaches the predetermined mark.
-
Slowly administer the suspension.
-
Gently remove the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
b) Intraperitoneal (IP) Injection:
-
Materials:
-
Sterile this compound formulation suitable for injection
-
Appropriate gauge needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
Syringe
-
-
Protocol:
-
Properly restrain the animal, exposing the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle at a 10-20 degree angle.
-
Aspirate to ensure that the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Rodent Cancer Model Establishment and Monitoring
a) Xenograft Tumor Implantation (Subcutaneous):
-
Materials:
-
Cancer cell line of interest
-
Culture medium
-
Matrigel (optional)
-
Syringe and needle (e.g., 27-30 gauge)
-
Rodents (e.g., nude mice, SCID mice)
-
-
Protocol:
-
Culture the cancer cells to the desired confluency.
-
Harvest and count the cells.
-
Resuspend the cells in sterile PBS or culture medium, with or without Matrigel, at the desired concentration.
-
Anesthetize the animal.
-
Inject the cell suspension subcutaneously into the flank of the animal.
-
Monitor the animals for tumor growth.
-
b) Tumor Volume Measurement:
-
Materials:
-
Digital calipers
-
-
Protocol:
-
Measure the longest diameter (length) and the shortest diameter (width) of the tumor.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Record the measurements at regular intervals (e.g., 2-3 times per week) to monitor tumor growth.
-
c) Animal Monitoring and Humane Endpoints:
-
Regularly monitor the animals for signs of toxicity, including weight loss, changes in behavior, and altered appearance.
-
Establish clear humane endpoints in the experimental protocol, such as maximum tumor size (e.g., 2.0 cm in any dimension for a single tumor in a mouse) or a significant loss of body weight (e.g., >20%).
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by this compound
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Caption: this compound's anticancer mechanisms.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a rodent xenograft model.
Caption: In vivo efficacy study workflow.
Conclusion
These application notes and protocols provide a foundational guide for researchers investigating the anticancer properties of this compound in rodent models. Adherence to proper formulation, administration, and monitoring techniques is essential for obtaining reliable and reproducible data. Further research is warranted to establish optimal dosing regimens for various cancer types and to fully elucidate the molecular mechanisms underlying the antitumor activity of this compound.
Troubleshooting & Optimization
Improving Oxfendazole solubility for experimental use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Oxfendazole for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge? this compound is a broad-spectrum benzimidazole anthelmintic, the sulfoxide metabolite of fenbendazole.[1] It is a crystalline solid classified as a Biopharmaceutical Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high permeability.[2] This poor water solubility (approximately 3.11-4.63 mg/L) can significantly hinder its use in aqueous-based in vitro and in vivo experimental systems, making it difficult to achieve desired therapeutic concentrations.[3]
Q2: What are the most common organic solvents for dissolving this compound? The most commonly used organic solvents for creating stock solutions of this compound are Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4] It is significantly more soluble in DMSO than in DMF.[4][5]
Q3: What is the recommended first step for preparing an aqueous solution of this compound for cell culture or animal studies? The standard and recommended method is to first dissolve the this compound in a minimal amount of 100% DMSO to create a concentrated stock solution.[4] This stock solution can then be serially diluted with the desired aqueous buffer or culture medium (e.g., PBS) to the final working concentration.[4] It is critical to note that aqueous solutions of this compound are not stable and should be prepared fresh; it is not recommended to store them for more than one day.[4]
Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do? This is a common issue known as "crashing out." It occurs when the concentration of the drug exceeds its solubility limit in the final aqueous solution. Here are some strategies to overcome this:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound.
-
Increase the Cosolvent Percentage: Increase the percentage of DMSO in the final solution. However, be mindful that high concentrations of DMSO can be toxic to cells (typically, <0.5% v/v is recommended for cell culture).
-
Use Formulation Strategies: Employ advanced techniques like creating a nanosuspension or using cyclodextrins to improve aqueous solubility (see Troubleshooting Guide and Protocols below).
Q5: Are there methods to improve this compound solubility without using organic solvents? Yes, several advanced formulation strategies can enhance aqueous solubility:
-
Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface-area-to-volume ratio of the drug, which can significantly improve its dissolution rate according to the Noyes-Whitney equation.[2][6]
-
Complexation: Using cyclodextrins to form inclusion complexes can effectively "hide" the hydrophobic drug molecule within the cyclodextrin's hydrophilic exterior, enhancing its solubility in water.[7]
-
Solid Dispersions: This involves dispersing this compound within a solid hydrophilic polymer matrix. When the polymer dissolves, the drug is released in a finely dispersed state.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| This compound powder will not dissolve in the chosen solvent. | The concentration exceeds the solubility limit for that solvent. | 1. Verify the solubility of this compound in your solvent from the data table below.2. Increase the volume of the solvent.3. Gently warm the solution or use sonication to aid dissolution, especially for DMSO.[9] |
| Precipitation occurs immediately upon dilution of DMSO stock into aqueous media. | The drug has "crashed out" of solution due to poor aqueous solubility. | 1. Add the DMSO stock to the aqueous media dropwise while vortexing vigorously to ensure rapid mixing.2. Prepare a more dilute DMSO stock solution to minimize the solvent shift effect.3. Consider using a formulation with surfactants (e.g., Tween-80) or other solubilizing excipients.[7][9] |
| Inconsistent results in biological assays. | Poor drug solubility leading to variable effective concentrations. Precipitation in media over time. | 1. Prepare fresh working solutions for every experiment. Do not store aqueous dilutions for more than 24 hours.[4]2. Visually inspect your solutions (e.g., under a microscope) for any signs of precipitation before use.3. Switch to a more robust formulation method, such as a nanosuspension, for more stable and consistent solutions.[2] |
| Need to administer a high concentration in vivo without using toxic levels of cosolvents. | The required dose is too high for a simple cosolvent system. | 1. Develop a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).[10]2. Prepare a nanosuspension of this compound. This can significantly increase the drug loading in an aqueous vehicle.[2]3. Investigate the use of cyclodextrin complexes.[7] |
Quantitative Data: this compound Solubility
The solubility of this compound can vary based on the supplier, purity, and experimental conditions. The following table summarizes reported solubility data.
| Solvent / System | Temperature | Reported Solubility | Citation(s) |
| Water | 25 °C (approx.) | 3.11 - 4.63 µg/mL | [3] |
| DMSO (Dimethyl Sulfoxide) | Room Temp. | ~1 mg/mL | [4][5] |
| DMSO (Dimethyl Sulfoxide) | Room Temp. | ≥ 15.75 mg/mL | [11][12] |
| DMSO (Dimethyl Sulfoxide) | Room Temp. | 28.7 mg/mL | [9] |
| DMF (Dimethylformamide) | Room Temp. | Slightly Soluble | [4] |
| Ethanol | Room Temp. | Insoluble | [11] |
| 1:4 DMSO:PBS (pH 7.2) | Room Temp. | ~0.2 mg/mL | [4] |
Note: The significant variation in reported DMSO solubility may be due to differences in experimental methods (e.g., use of sonication or heat) or material purity. Researchers should determine the solubility empirically for their specific lot of this compound.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution using a DMSO Cosolvent
This protocol describes the standard method for preparing an aqueous solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
100% DMSO (sterile, cell-culture grade)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or conical tubes
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the required amount of this compound powder in a sterile tube.
-
Add the appropriate volume of 100% DMSO to achieve a desired stock concentration (e.g., 10 mg/mL). It is recommended to make this stock solution more concentrated than your highest final concentration.
-
Vortex vigorously. If necessary, use a sonicator bath for 5-10 minutes to ensure the powder is fully dissolved.
-
-
Prepare the Final Working Solution:
-
Dispense the required volume of your aqueous buffer into a new sterile tube.
-
While vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise. For example, to make a 10 µM solution from a 10 mM stock, you would add 10 µL of stock to 9.99 mL of buffer.
-
Critical Step: The continuous mixing during dilution is essential to prevent immediate precipitation.
-
-
Final Check and Use:
-
Visually inspect the final solution for any signs of cloudiness or precipitation.
-
Use the solution immediately. Do not store for more than one day.[4] For cell culture, ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%).
-
Protocol 2: Conceptual Framework for Improving Solubility via Nanosuspension
This protocol outlines the general steps for creating a nanosuspension, a technique that can dramatically improve aqueous solubility.[2]
Materials:
-
This compound powder
-
A suitable organic solvent (e.g., DMSO)
-
An aqueous anti-solvent (e.g., sterile water)
-
A stabilizer (e.g., Poloxamer 188, Soluplus®)
-
High-shear homogenizer or probe sonicator
Methodology:
-
Dissolve the Drug: Dissolve this compound in a suitable organic solvent to create the organic phase.
-
Prepare the Aqueous Phase: In a separate container, dissolve a stabilizer in the aqueous anti-solvent. Stabilizers are crucial to prevent the newly formed nanoparticles from aggregating.[8]
-
Precipitation: Under high-energy conditions (e.g., using a high-shear homogenizer), rapidly inject the organic phase into the aqueous phase. The rapid solvent shift will cause the this compound to precipitate out of the solution as nanoparticles.
-
Solvent Removal: Remove the organic solvent, typically through evaporation under reduced pressure (e.g., using a rotary evaporator).
-
Concentration and Sterilization: The resulting aqueous nanosuspension can be concentrated if needed and should be sterilized, often by filtration through a 0.22 µm filter if particle size allows.
Visualizations
Mechanism and Workflow Diagrams
Caption: Decision workflow for selecting an appropriate solubilization strategy.
Caption: Simplified signaling pathway for this compound's mechanism of action.
Caption: Experimental workflow for preparing a working solution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CN110693830B - Veterinary this compound nano suspension and preparation method thereof - Google Patents [patents.google.com]
- 3. fao.org [fao.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound CAS#: 53716-50-0 [m.chemicalbook.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | Microtubule Associated | Glucokinase | TargetMol [targetmol.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. glpbio.com [glpbio.com]
Technical Support Center: Oxfendazole in Cancer Cell Line Research
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers utilizing Oxfendazole (OFZ) in cancer cell line experiments, with a focus on addressing and overcoming low sensitivity or resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary anti-cancer mechanism of this compound?
A1: this compound (OFZ), a benzimidazole anthelmintic, exerts its anti-cancer effects through multiple mechanisms. A key mechanism is the disruption of microtubule polymerization, which is crucial for cell division and structure.[1][2] Additionally, OFZ has been shown to inhibit the c-Src signaling pathway, leading to cell cycle arrest at the G0/G1 or G2/M phase.[3][4][5] This is often accompanied by the upregulation of tumor suppressors like p53 and p21 and the downregulation of cyclin-dependent kinases (CDK-4, CDK6).[6][7] In ovarian cancer cells, OFZ can also induce apoptosis by activating the JNK/MAPK pathway and increasing reactive oxygen species (ROS) generation.[8]
Q2: My cancer cell line shows low sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific research on acquired resistance to OFZ is emerging, mechanisms can be inferred from its mode of action and general principles of drug resistance. Overexpression of its molecular target, c-Src, has been shown to decrease the cytotoxicity of OFZ in non-small cell lung cancer (NSCLC) cells.[3][6] Other potential mechanisms, common for benzimidazole compounds, could include alterations in β-tubulin structure, increased drug efflux via multidrug resistance (MDR) pumps, and activation of alternative survival pathways that bypass OFZ's effects.[9]
Q3: Can this compound be used to overcome resistance to other chemotherapy drugs?
A3: Yes, several studies demonstrate OFZ's efficacy in drug-resistant cell lines and its ability to enhance the cytotoxicity of conventional chemotherapeutics.
-
Cisplatin Resistance: In ovarian cancer, OFZ was shown to inhibit proliferation and induce apoptosis in cisplatin-resistant A2780/DDP cells.[10] It also enhances the cytotoxic activity of cisplatin against NSCLC cells, partly by suppressing the overactivation of c-Src, a known contributor to cisplatin resistance.[3][7]
-
Other Drugs: The related compound fenbendazole, of which OFZ is a major metabolite, has shown efficacy against cancer cells resistant to 5-FU, paclitaxel, and docetaxel.[11]
Q4: What strategies can I use to overcome low sensitivity to this compound in my experiments?
A4: Combination therapy is a primary strategy.
-
Combine with Conventional Chemotherapy: Pairing OFZ with drugs like cisplatin can have a synergistic effect, potentially re-sensitizing resistant cells.[7]
-
Combine with other Benzimidazoles: Co-administration of two benzimidazoles, such as this compound and parbendazole, has been proposed as a method to overcome resistance development by imposing a metabolic delay.[12][13]
-
Combine with Pathway Inhibitors: Based on its mechanism, combining OFZ with inhibitors of downstream survival pathways or ROS scavengers (if apoptosis induction is the goal) could modulate its effects.[8]
Q5: What is a typical effective concentration range for this compound in vitro?
A5: The effective concentration, or IC50 (half-maximal inhibitory concentration), varies significantly depending on the cell line. It is crucial to perform a dose-response curve for your specific cell line. However, published data can provide a starting point.
Data Presentation: Efficacy of this compound
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Notes |
| A549 | Non-Small Cell Lung Cancer | Concentration-dependent decrease in viability reported, specific IC50 not stated.[7] | - |
| H1299 | Non-Small Cell Lung Cancer | Concentration-dependent decrease in viability reported, specific IC50 not stated.[7] | - |
| A2780/DDP | Cisplatin-Resistant Ovarian Cancer | 29.06[10] | Demonstrates efficacy in a drug-resistant line. |
| AsPC-1 | Pancreatic Cancer | 13.6 ((R)-enantiomer)[14] | Data for the (R)-stereoisomer of OFZ. |
| BxPC-3 | Pancreatic Cancer | 1.18 ((R)-enantiomer)[14] | Data for the (R)-stereoisomer of OFZ. |
| HT-29 | Colorectal Cancer | 10.02 ((R)-enantiomer)[14] | Data for the (R)-stereoisomer of OFZ. |
Table 2: Combination Strategies to Enhance this compound Efficacy
| Combination Agent | Cancer Model | Observed Effect | Reference |
| Cisplatin | Non-Small Cell Lung Cancer (A549, H1299) | Enhanced cytotoxic activity against NSCLC cells.[3][7] | [3][7] |
| Parbendazole | Triple-Negative Breast Cancer (4T1Br4 mouse model) | Increased survival and decreased tumor cell proliferation compared to monotherapy.[12][13] | [12][13] |
Troubleshooting Guides
Problem 1: High Cell Viability Despite this compound Treatment
| Possible Cause | Suggested Solution |
| Sub-optimal Drug Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 for your specific cell line. |
| Poor Drug Solubility | This compound has poor water solubility.[11] Ensure it is fully dissolved in a suitable solvent like DMSO before diluting in media. Prepare fresh stock solutions regularly. |
| Inherent or Acquired Resistance | Verify the expression of key targets like c-Src via Western Blot. If expression is high, this may contribute to low sensitivity.[3] Consider using a combination therapy approach as outlined in Table 2. |
| Incorrect Assay Duration | OFZ can induce cell cycle arrest.[6] Effects on viability may not be apparent at early time points. Run the viability assay at multiple time points (e.g., 24h, 48h, 72h). |
Problem 2: Inconsistent or Irreproducible Results
| Possible Cause | Suggested Solution |
| Inconsistent Drug Preparation | Always prepare fresh dilutions from a validated stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock. |
| Cell Line Health and Passage Number | Use cells from a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. Regularly check for mycoplasma contamination. |
| Variability in Seeding Density | Ensure a uniform number of cells are seeded in each well. Confluency can significantly impact cell proliferation and drug response. |
Signaling Pathways & Experimental Workflows
Caption: this compound inhibits c-Src, leading to cell cycle arrest.
Caption: Workflow for assessing and overcoming this compound resistance.
Caption: Logical troubleshooting flowchart for OFZ treatment failure.
Experimental Protocols
1. Cell Viability Assay (CCK-8 Assay)
This protocol is adapted from methodologies used in studies on NSCLC and Ovarian Cancer cell lines.[7][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Drug Treatment: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.1%. Replace the medium with 100 µL of medium containing the desired concentrations of OFZ or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color develops.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
2. Western Blotting for Protein Expression Analysis
This protocol is for analyzing key proteins in the c-Src and p53 pathways.[3][6]
-
Cell Lysis: Treat cells with OFZ for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-c-Src, anti-phospho-c-Src, anti-p53, anti-p21, anti-CDK4, anti-β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Cell Cycle Analysis by Flow Cytometry
This protocol is to determine if OFZ induces cell cycle arrest.[4][6]
-
Cell Treatment: Seed cells in 6-well plates and treat with OFZ or vehicle control for a specified time (e.g., 12 or 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, then wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation [jstage.jst.go.jp]
- 6. The anthelmintic agent this compound inhibits cell growth in non‑small cell lung cancer by suppressing c‑Src activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. This compound Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation [jstage.jst.go.jp]
- 11. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 12. A novel treatment to enhance survival for end stage triple negative breast cancer using repurposed veterinary anthelmintics combined with gut‑supporting/immune enhancing molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - ProQuest [proquest.com]
Optimizing Oxfendazole Treatment Duration In Vitro: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the in-vitro treatment duration of Oxfendazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vitro?
A1: this compound is a benzimidazole anthelmintic.[1][2][3] Its primary mechanism of action is the inhibition of tubulin polymerization in parasites.[3] It specifically binds to the β-tubulin subunit, preventing its polymerization with the α-tubulin subunit.[4] This disruption of microtubule formation is crucial as microtubules are essential for cell structure, nutrient transport, and other vital cellular functions.[4] The inhibition of these processes ultimately leads to parasite paralysis and death.
Q2: My parasites are immobile after a short incubation with this compound. Does this mean the treatment was successful?
A2: Not necessarily. While immobility is an indicator of drug effect, it may not equate to parasite death. Some studies have shown that movement inhibition can be transient.[5] It is crucial to distinguish between a temporary paralytic effect and irreversible cytotoxicity. Establishing endpoints that confirm parasite death, such as morphological changes or lack of motility after a recovery period in a drug-free medium, is recommended.
Q3: I am not observing a significant effect of this compound in my in-vitro assay. What are some possible reasons?
A3: Several factors could contribute to a lack of observable effect:
-
Inappropriate Assay Choice: Some anthelmintics do not show obvious phenotypes in common in-vitro screens.[5] Assays that rely solely on motility might not be sensitive enough. Consider using assays that measure metabolic activity or larval development.
-
Drug Solubility: this compound has low aqueous solubility.[6][7] Ensure that the drug is properly dissolved in a suitable solvent (like DMSO) and that the final solvent concentration in the culture medium is not toxic to the parasites.
-
Insufficient Incubation Time: The effects of this compound may not be immediate. A time-course experiment is essential to determine the optimal treatment duration.
-
Drug Concentration: The concentration of this compound may be too low. A dose-response experiment should be performed to identify the effective concentration range.
-
Parasite Life Stage: The susceptibility to this compound can vary between different developmental stages of the parasite (e.g., eggs, larvae, adults).
Q4: How do I select the appropriate in-vitro assay for my experiment?
A4: The choice of assay depends on the parasite species and the specific research question. Common in-vitro assays for anthelmintic testing include:
-
Larval Motility Assay: Measures the reduction in movement of larvae over time.[8]
-
Larval Development Assay (LDA): Measures the inhibition of egg embryonation to the third larval stage in the presence of the drug. This is particularly useful for benzimidazoles.
-
Larval Migration Inhibition Assay (LMIA): Quantifies the inhibition of larval migration through a sieve.
-
Egg Hatch Assay: Determines the effect of the drug on the hatching of parasite eggs.[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates. | - Inconsistent parasite numbers per well.- Uneven drug distribution due to poor solubility.- Edge effects in the microplate. | - Standardize the number and life stage of parasites in each well.- Ensure complete solubilization of this compound and vortex before adding to the medium.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| Control group shows low viability. | - Unsuitable culture medium or incubation conditions.- High solvent (e.g., DMSO) concentration.- Contamination. | - Optimize culture conditions (temperature, pH, nutrients) for the specific parasite.- Ensure the final solvent concentration is below the toxic threshold for the parasites (typically <1%).- Use aseptic techniques to prevent bacterial or fungal contamination. |
| Precipitation of this compound in the culture medium. | - Low solubility of this compound in aqueous media. | - Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO).- Perform serial dilutions to reach the final desired concentrations.- Do not exceed the solubility limit of this compound in the final culture medium. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration (EC50) of this compound using a Larval Motility Assay
-
Parasite Preparation: Collect and wash the larval stage of the target parasite. Resuspend the larvae in a suitable culture medium at a known density.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution to create a range of working concentrations.
-
Assay Setup: Dispense a standardized number of larvae into each well of a multi-well plate. Add the different concentrations of this compound to the respective wells. Include a positive control (a known effective anthelmintic) and a negative control (vehicle/DMSO only).
-
Incubation: Incubate the plate at an optimal temperature for the parasite for a predetermined period (e.g., 24, 48, 72 hours).
-
Motility Assessment: At each time point, visually score the motility of the larvae under a microscope or use an automated tracking system.
-
Data Analysis: Calculate the percentage of motile larvae for each concentration. Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression analysis to determine the EC50 value.
Protocol 2: Time-Course Experiment to Determine Optimal Treatment Duration
-
Assay Setup: Based on the EC50 value determined in Protocol 1, select a concentration of this compound (e.g., EC50 or 2x EC50).
-
Incubation: Prepare multiple plates as described in the larval motility assay. Incubate the plates and assess larval motility at various time points (e.g., 2, 4, 8, 12, 24, 48, 72 hours).
-
Data Analysis: Plot the percentage of larval motility against time for the treated and control groups.
-
Determining Optimal Duration: The optimal treatment duration is the time point at which the desired level of efficacy (e.g., >90% inhibition of motility) is achieved and maintained.
Quantitative Data Summary
The following table provides a general reference for effective concentrations of benzimidazole anthelmintics from in-vitro studies. Note that these values can vary significantly depending on the parasite species and assay conditions.
| Anthelmintic | Assay Type | Parasite Species | Effective Concentration (EC50) | Reference |
| Thiabendazole | Larval Development Assay | Ascaridia galli | 0.084 µg/ml | |
| Fenbendazole | Larval Development Assay | Ascaridia galli | 0.071 µg/ml | |
| Thiabendazole | Larval Migration Inhibition Assay | Ascaridia galli | 105.9 nM | |
| Fenbendazole | Larval Migration Inhibition Assay | Ascaridia galli | 6.32 nM |
Visualizations
Caption: Workflow for determining the optimal in-vitro treatment duration of this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [iro.uiowa.edu]
- 7. Population Pharmacokinetic Model of this compound and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. ijpsjournal.com [ijpsjournal.com]
Troubleshooting inconsistent results in Oxfendazole experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxfendazole. The information is designed to address common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing significant variability in my in vitro cell viability (IC50) results between experiments. What are the potential causes?
A1: Inconsistent IC50 values for this compound can stem from several factors, primarily related to its low aqueous solubility and handling.
-
Compound Precipitation: this compound is sparingly soluble in aqueous solutions and can precipitate when diluted from a DMSO stock into cell culture media.[1] This leads to a lower effective concentration of the drug in your assay.
-
Troubleshooting:
-
Visually inspect your diluted media for any signs of precipitation.
-
Prepare fresh dilutions for each experiment. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
-
When diluting from a DMSO stock, add the stock solution to the media dropwise while vortexing to ensure rapid and even dispersion.
-
Consider using a formulation with co-solvents like PEG300 and Tween 80 for in vivo studies, which may also improve solubility in vitro.[2]
-
-
-
DMSO Concentration: The final concentration of DMSO in the cell culture wells should be kept low (typically below 0.1%) and consistent across all wells, including controls, as DMSO itself can affect cell viability.[2]
-
Troubleshooting:
-
Calculate the final DMSO percentage in your highest this compound concentration and ensure it is non-toxic to your cells.
-
Include a vehicle control (media with the same final DMSO concentration as the highest drug concentration) in all experiments.
-
-
-
Cell Seeding Density: The initial number of cells seeded can influence the apparent IC50 value. Higher cell densities may require higher drug concentrations to achieve the same level of inhibition.[3][4]
-
Troubleshooting:
-
Maintain a consistent cell seeding density across all plates and experiments.
-
Ensure cells are in the logarithmic growth phase at the time of drug addition.
-
-
-
Compound Stability: this compound is stable as a powder when stored correctly.[1] However, its stability in solution, particularly in cell culture media at 37°C over long incubation periods, may vary. The compound shows less than 5% hydrolysis in water over 4 days.[5]
Q2: My in vivo animal studies show high variability in tumor growth inhibition. What should I consider?
A2: In vivo experiments introduce additional layers of complexity. Variability can arise from drug formulation, administration, and host factors.
-
Drug Formulation and Bioavailability: this compound's low aqueous solubility significantly impacts its oral bioavailability.[6][7] Inconsistent suspension or precipitation can lead to variable dosing between animals.
-
Troubleshooting:
-
Use a consistent and validated formulation for oral administration, such as a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC).
-
Ensure the formulation is homogenized before each administration to guarantee a uniform suspension.
-
Consider alternative administration routes if oral bioavailability proves to be a persistent issue.
-
-
-
Metabolism: this compound is metabolized in vivo, primarily to fenbendazole and this compound sulfone.[8] The rate of metabolism can vary between species and even between individual animals, affecting the drug's plasma concentration and half-life.
-
Troubleshooting:
-
While difficult to control, being aware of metabolic pathways is important for data interpretation.
-
Pharmacokinetic studies can help correlate plasma drug concentrations with efficacy, providing a more direct measure than just the administered dose.
-
-
-
Host Immune System: The efficacy of some benzimidazoles, including this compound, can be influenced by the host's immune system.[9]
-
Troubleshooting:
-
Be aware that results from immunocompromised animal models may differ from those with a competent immune system.
-
Document the immune status of your animal models in your experimental records.
-
-
Q3: How should I prepare and store this compound for my experiments?
A3: Proper handling and storage are critical for obtaining reproducible results.
-
Powder: Store the solid compound at -20°C in a tightly sealed container.[1]
-
Stock Solutions:
-
Prepare a high-concentration stock solution in 100% DMSO. This compound's solubility in DMSO is approximately 10 mg/mL to 28.7 mg/mL.[2][10] Sonication may be required to fully dissolve the compound.[2][9]
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Store DMSO stock solutions at -80°C for long-term storage (up to one year).[2]
-
-
Working Solutions:
-
Dilute the DMSO stock solution into your final cell culture medium or vehicle immediately before use.
-
Do not store aqueous working solutions for more than a day.[1]
-
Summary of Quantitative Data
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| AsPC-1 | Pancreatic Cancer | MTT | 72 | 1.18 | [11] |
| BxPC-3 | Pancreatic Cancer | MTT | 72 | 13.6 | [11] |
| 22Rv1 | Prostate Cancer | Trypan Blue | 48 | 0.25 | [12] |
| PC-3 | Prostate Cancer | Trypan Blue | 48 | 0.64 | [12] |
| A2780 | Ovarian Cancer | CCK-8 | 48 | ~10-25 | [13] |
| OVCAR-3 | Ovarian Cancer | CCK-8 | 48 | ~25-50 | [13] |
| SKOV3 | Ovarian Cancer | CCK-8 | 48 | ~25-50 | [13] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | This compound Conc. (µM) | Incubation Time (h) | Effect | Reference |
| A549 | Non-Small Cell Lung Cancer | 10 | 24 | G0/G1 Arrest | [14][15] |
| H1299 | Non-Small Cell Lung Cancer | 10 | 24 | G0/G1 Arrest | [14][15] |
| A2780 | Ovarian Cancer | 10 | 12 | G2/M Arrest (17.55% to 32.32%) | [13] |
| A2780 | Ovarian Cancer | 25 | 12 | G2/M Arrest (17.55% to 53.50%) | [13] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of this compound, vehicle control (DMSO), and untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.[16]
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound and controls for the specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE or Accutase. Combine all cells from each well.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining:
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.[18] Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells (floating and adherent) and wash once with cold 1X PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash once with cold 1X PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: General workflow for in vitro this compound experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | Microtubule Associated | Glucokinase | TargetMol [targetmol.com]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merck.com [merck.com]
- 6. journals.asm.org [journals.asm.org]
- 7. dndi.org [dndi.org]
- 8. Population Pharmacokinetic Model of this compound and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocrick.com [biocrick.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation [jstage.jst.go.jp]
- 14. The anthelmintic agent this compound inhibits cell growth in non‑small cell lung cancer by suppressing c‑Src activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
Technical Support Center: Oxfendazole Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Oxfendazole in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its known off-target effects?
A1: this compound's primary, on-target mechanism of action is the inhibition of tubulin polymerization in parasites, which disrupts the formation of microtubules essential for cell division, motility, and nutrient absorption.[1][2] However, recent research, particularly in the context of oncology, has identified several off-target effects. These include the suppression of c-Src kinase activation[3][4], the induction of reactive oxygen species (ROS), and the activation of the JNK/MAPK signaling pathway, leading to apoptosis in cancer cells.[5][6]
Q2: At what concentration does this compound typically exhibit off-target effects?
A2: The concentration at which off-target effects become significant can vary depending on the cell type and the specific off-target being measured. Generally, the anti-cancer effects, which are considered off-target in the context of its anthelmintic use, are observed in the low micromolar to nanomolar range in various cancer cell lines.[6][7] It is crucial to perform a dose-response curve for your specific cell line to determine the therapeutic window for on-target versus off-target activities.
Q3: How can I choose the right negative control for my this compound experiment?
A3: Selecting the appropriate negative controls is critical for distinguishing on-target from off-target effects. A multi-faceted approach is recommended:
-
Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
-
Inactive Analog Control: If available, use a structurally similar analog of this compound that is known to be inactive against the primary target (tubulin). This helps to rule out effects caused by the chemical scaffold itself.
-
Target Knockdown/Knockout Control: In cell-based assays, using siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target (β-tubulin) can help to determine if the observed phenotype is dependent on this target.
-
Rescue Experiment: If this compound's effect is thought to be on-target, attempt to rescue the phenotype by overexpressing a resistant form of the target protein.
Q4: Are there computational tools to predict potential off-target effects of this compound?
A4: Yes, several in silico approaches can help predict potential off-target interactions. These include:
-
Molecular Docking: Docking this compound against a library of protein structures (e.g., the human kinome) can predict potential binding partners.
-
Pharmacophore Modeling: Building a pharmacophore model based on this compound's structure can be used to screen databases for proteins with similar binding pockets.
-
Off-Target Safety Assessment (OTSA): This computational approach uses a large training set of compounds with known activities to predict both primary and secondary pharmacological targets.[8][9]
Troubleshooting Guides
Issue 1: High background or non-specific effects in cell-based assays.
-
Possible Cause: Insufficient blocking, non-specific antibody binding, or off-target effects of this compound.
-
Troubleshooting Steps:
-
Optimize Blocking: Increase the concentration or duration of the blocking step. Consider testing different blocking agents (e.g., BSA, non-fat milk, commercial blocking buffers).[10]
-
Antibody Validation: Ensure your primary and secondary antibodies are specific for the target protein and are used at the optimal dilution. Run appropriate antibody controls (e.g., isotype controls, knockout/knockdown cell lysates).
-
Include Negative Controls: As outlined in FAQ 3, use vehicle controls and, if possible, inactive analogs to differentiate between non-specific effects of the compound and true off-target activity.
-
Dose-Response Analysis: Perform a careful dose-response experiment to identify a concentration of this compound that gives a robust on-target effect with minimal off-target signaling.
-
Issue 2: this compound precipitates in the cell culture medium.
-
Possible Cause: this compound has low aqueous solubility, and high concentrations or temperature fluctuations can cause it to precipitate.[11]
-
Troubleshooting Steps:
-
Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is as low as possible and is tolerated by your cells.
-
Pre-warm Media: Before adding the this compound stock solution, ensure your cell culture media is pre-warmed to 37°C.[12]
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Sonication: Briefly sonicate the diluted this compound solution before adding it to the culture medium to aid in dissolution.
-
Formulation: For in vivo studies, consider using a formulation designed to improve solubility, such as a nanocrystal suspension.
-
Issue 3: Unexpected cytotoxicity observed in non-target cells.
-
Possible Cause: The observed cytotoxicity may be due to off-target effects on essential cellular pathways, such as inhibition of kinases or induction of excessive ROS.
-
Troubleshooting Steps:
-
Assess Off-Target Pathways: Investigate known off-target pathways of this compound. Use western blotting to check for the phosphorylation status of key proteins in the c-Src and JNK/MAPK pathways. Measure ROS levels using a fluorescent probe like DCFH-DA.
-
Use Pathway Inhibitors: To confirm the involvement of a specific off-target pathway, co-treat cells with this compound and a known inhibitor of that pathway (e.g., a c-Src inhibitor or a ROS scavenger) and observe if the cytotoxicity is rescued.
-
Comparative Analysis: Compare the cytotoxic effects of this compound with other benzimidazoles (e.g., Albendazole, Mebendazole) to see if the effect is class-specific.[13]
-
Consider Cell Line Sensitivity: Different cell lines can have varying sensitivities to off-target effects due to differences in their proteome and signaling pathway dependencies.
-
Quantitative Data Summary
Table 1: Comparative IC50 Values of Benzimidazoles in Cancer Cell Lines (µM)
| Compound | Pancreatic Cancer (Panc-1) | Paraganglioma (MTT) | Colorectal Cancer (HT-29) | Colorectal Cancer (SW480) |
| This compound | > 20 | > 20 | > 20 | > 20 |
| Flubendazole | 0.01 | 0.01 | 0.01 | 0.01 |
| Parbendazole | 0.30 | 0.01 | 0.01 | 0.53 |
| Oxibendazole | 0.45 | 0.01 | 0.01 | 1.13 |
| Mebendazole | 0.01 | 0.01 | 0.01 | 0.01 |
| Albendazole | 0.01 | 0.01 | 0.01 | 0.01 |
| Fenbendazole | 3.26 | 0.01 | 1.26 | 0.01 |
Data synthesized from a study on the antiproliferative effects of various benzimidazoles. Note that this compound showed lower potency against these cancer cell lines compared to other compounds in this specific study.[6]
Experimental Protocols
1. Protocol for In Vitro c-Src Kinase Assay
This protocol is adapted from commercially available c-Src kinase assay kits and is intended to screen for inhibitory effects of this compound on c-Src activity.
-
Materials:
-
Recombinant human c-Src enzyme
-
Src peptide substrate
-
Kinase assay buffer
-
ATP
-
This compound stock solution
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well microplate
-
-
Procedure:
-
Prepare a reaction mix containing kinase assay buffer, Src peptide substrate, and recombinant c-Src enzyme.
-
Add varying concentrations of this compound (or vehicle control) to the wells of a 96-well plate.
-
Add the reaction mix to the wells containing this compound or vehicle.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.
-
Calculate the percent inhibition of c-Src activity at each this compound concentration and determine the IC50 value.
-
2. Protocol for Cellular Reactive Oxygen Species (ROS) Detection using DCFH-DA
This protocol describes the measurement of intracellular ROS levels in adherent cells treated with this compound.
-
Materials:
-
Adherent cells in a 24-well plate
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
DMSO
-
DMEM (or appropriate cell culture medium)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (and controls) for the desired time period.
-
Prepare a fresh 10 mM stock solution of DCFH-DA in DMSO.[5]
-
Dilute the DCFH-DA stock solution in pre-warmed serum-free medium to a final working concentration (e.g., 10-25 µM).
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.[4][5]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS to each well and immediately measure the fluorescence using a fluorescence microscope or plate reader (excitation ~485 nm, emission ~530 nm).[5]
-
3. Protocol for Western Blotting of Phosphorylated JNK and c-Src
This protocol provides a general workflow for detecting the activation of JNK and c-Src pathways in response to this compound treatment.
-
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-JNK, anti-phospho-c-Src, anti-c-Src)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates from cells treated with various concentrations of this compound for different time points.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-JNK) and a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
Visualizations
Caption: Experimental workflow for assessing and minimizing this compound's off-target effects.
Caption: Decision tree for identifying the source of an unexpected experimental outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of key interactions of benzimidazole resistance-associated amino acid mutations in Ascaris β-tubulins by molecular docking simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doc.abcam.com [doc.abcam.com]
- 4. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Cell Culture Academy [procellsystem.com]
- 12. adl.usm.my [adl.usm.my]
- 13. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oxfendazole Bioavailability in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Oxfendazole (OFZ). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the formulation, administration, and analysis of this compound in animal bioavailability studies.
Category 1: Formulation Challenges
Question: My this compound nanosuspension is showing particle aggregation and sedimentation. What are the likely causes and solutions?
Answer: Particle aggregation in nanosuspensions is a common stability issue, often stemming from inadequate stabilization or inappropriate storage. Here’s a troubleshooting guide:
-
Inadequate Stabilizer Concentration: The concentration of your stabilizer (e.g., Poloxamer, HPMC, PVP) might be insufficient to cover the newly created particle surface area.
-
Solution: Perform an optimization study with varying stabilizer concentrations. In one successful study, hydrogenated castor oil polyoxyethylene ether (HEL-40) was identified as an effective stabilizer for an OFZ nanosuspension.[1]
-
-
Poor Stabilizer Choice: The selected stabilizer may not be providing sufficient steric or electrostatic repulsion.
-
Solution: Screen different types of stabilizers. For an OFZ nanocrystal suspension, malic acid was used as a cosolvent and HEL-40 as a stabilizer to achieve a stable formulation with a particle size of 431 ± 18 nm.[1]
-
-
Ostwald Ripening: Growth of larger particles at the expense of smaller ones due to differences in solubility.
-
Solution: Ensure a narrow particle size distribution (low polydispersity index - PDI) during preparation. A low PDI (e.g., < 0.3) is desirable.[1] Adding a second stabilizer that is less water-soluble than the primary stabilizer can also help inhibit crystal growth.
-
-
Temperature Fluctuations: Freeze-thaw cycles or high temperatures can disrupt the stabilizer layer and lead to irreversible aggregation.
-
Solution: Store the nanosuspension at a controlled, consistent temperature as determined by stability studies.
-
Question: I am struggling to improve the dissolution rate of my this compound formulation. What strategies are most effective?
Answer: this compound is a BCS Class II drug, meaning it has low solubility and high permeability; therefore, enhancing its dissolution is key to improving bioavailability.[2]
-
Particle Size Reduction (Nanonization): This is a proven strategy. Reducing particle size dramatically increases the surface area available for dissolution. An OFZ nanocrystal suspension demonstrated complete release within 5 minutes in a dissolution medium, whereas the raw drug only released 28-60%.[1]
-
Amorphous Solid Dispersions (ASDs): Converting crystalline OFZ to an amorphous state by dispersing it in a polymer matrix (e.g., PVP, HPMC) can significantly enhance its apparent solubility and dissolution rate. While specific data for OFZ is limited, this strategy is effective for the related compound, fenbendazole.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating OFZ in a mixture of oils, surfactants, and co-surfactants can lead to the formation of fine oil-in-water emulsions in the GI tract, presenting the drug in a solubilized state for absorption.
Category 2: Animal Study & Dosing Issues
Question: I am observing high variability in plasma concentrations between individual animals in my pharmacokinetic study. What could be the cause?
Answer: High inter-individual variability is a frequent challenge in animal PK studies. Potential sources include:
-
Inconsistent Dosing Technique: Improper oral gavage can lead to dosing into the esophagus or accidental tracheal administration, affecting absorption.
-
Solution: Ensure all personnel are thoroughly trained in oral gavage techniques. The correct placement of the gavage needle is critical for consistent delivery to the stomach.[3]
-
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter drug absorption.
-
Physiological Differences: Underlying health differences, stress levels, or variations in gastrointestinal motility among animals can impact drug absorption.
-
Solution: Use healthy, age- and weight-matched animals from a reputable supplier. Allow for an adequate acclimatization period before starting the experiment.
-
Question: My control group (raw this compound suspension) shows almost undetectable plasma levels. How can I ensure the control is appropriate?
Answer: This is a common and expected issue due to OFZ's very low aqueous solubility.
-
Vehicle Selection: Ensure the suspension vehicle for the control group is appropriate and consistent. A common choice is an aqueous solution with a suspending agent like 0.5% carboxymethyl cellulose (CMC).
-
Particle Size of Control: The particle size of your "raw" OFZ should be characterized and reported. Different batches of raw drug can have different particle sizes, affecting dissolution and absorption.
-
Analytical Sensitivity: Confirm that your analytical method's lower limit of quantification (LLOQ) is sufficient to detect the low concentrations expected from an unformulated drug. An LLOQ of 0.5 µg/mL has been reported for OFZ analysis in plasma.[6]
Category 3: Bioanalytical Method Troubleshooting
Question: I am experiencing poor recovery of this compound from plasma samples during extraction. How can I improve this?
Answer: Low recovery is often due to inefficient extraction or degradation.
-
Extraction Method: Liquid-liquid extraction (LLE) is commonly used for OFZ. Ensure the organic solvent is appropriate. A method using ethyl acetate with a basification step (using aqueous ammonia) has shown good recovery.[7]
-
pH Adjustment: The pH of the plasma sample can influence the ionization state of OFZ and its partitioning into the organic solvent. The aforementioned protocol uses a small amount of ammonia solution to facilitate extraction.[7]
-
Protein Precipitation: If using protein precipitation alone, ensure complete precipitation and that the drug does not co-precipitate. Using acetonitrile is a common approach.[7] Combining protein precipitation with LLE can improve sample clean-up and recovery.[8]
Question: My chromatogram shows interfering peaks near the this compound peak. What is the source and how can I resolve it?
Answer: Interfering peaks can come from endogenous plasma components, metabolites, or the formulation itself.
-
Chromatographic Selectivity: Optimize your HPLC method.
-
Mobile Phase: Adjust the mobile phase composition (e.g., acetonitrile/buffer ratio) or pH to improve separation. A gradient elution with 0.02 M ammonium acetate and acetonitrile has been used successfully to separate OFZ from its metabolites.[6]
-
Column: Ensure you are using a suitable column (e.g., C18) and that it is not degraded.[6][7]
-
-
Sample Preparation: Improve the clean-up of your sample. Solid-phase extraction (SPE) can often provide cleaner extracts than LLE or protein precipitation alone.
-
Metabolite Interference: Be aware of OFZ's main metabolites, fenbendazole (FBZ) and fenbendazole sulfone (FBZSO), and ensure your method can resolve them from the parent drug.[6]
Quantitative Data Summary
The following tables summarize pharmacokinetic data from animal studies comparing enhanced this compound formulations to conventional controls.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋∞ (µg*h/mL) | Relative Bioavailability (%) | Reference |
| OFZ Granules (Control) | 50 | 4.23 | 2.04 | 111.36 | 100 | [1] |
| OFZ Nanosuspension | 50 | 13.63 | 1.67 | 295.80 | 265.61 | [1] |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Sheep
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUClast (µg*h/mL) | Cmax & AUClast Increase (vs. Control) | Reference |
| OFZ Granules (Control) | 5 | 5.50 | 6.6 | 105.28 | - | [9] |
| OFZ Nanosuspension | 5 | 11.26 | 5.6 | 179.22 | 2.05x (Cmax), 1.70x (AUC) | [9] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension
This protocol is based on the acid-base neutralization and ultrasonic dispersion method.[6]
-
Dissolution of OFZ: Dissolve 5 g of this compound in 20 mL of a saturated malic acid solution at 75°C with magnetic stirring.
-
Preparation of Stabilizer Solution: In a separate vessel, prepare a solution of 2.5 mol/L NaOH containing 1.5 g of polyoxyethylene ether hydrogenated castor oil (HEL-40) and cool it to 4°C.
-
Precipitation: Quickly pour the cold stabilizer solution into the hot acidic OFZ solution while stirring at 500 r/min to cause complete precipitation of the drug.
-
Nanonization: Subject the resulting suspension to ultrasonic dispersion to form the final nanosuspension.
-
Characterization: Analyze the nanosuspension for particle size, polydispersity index (PDI), and zeta potential to ensure quality.
Protocol 2: Rat Oral Pharmacokinetic Study
This protocol outlines a typical procedure for assessing the bioavailability of an OFZ formulation in rats.
-
Animal Acclimatization: House male Sprague-Dawley rats (200-250 g) in a controlled environment for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approx. 12 hours) before dosing, with free access to water.
-
Dosing: Administer the OFZ formulation (e.g., nanosuspension) and the control (e.g., OFZ in 0.5% CMC) via oral gavage at a specified dose (e.g., 50 mg/kg).[1] Use a suitable gavage needle, ensuring the tip reaches the stomach.[3]
-
Blood Sampling: Collect blood samples (approx. 200-250 µL) from the subclavian vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours) into heparinized tubes.[10][11]
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes) to separate the plasma.[10]
-
Sample Storage: Store the plasma samples at -30°C or lower until analysis.[10]
Protocol 3: HPLC Analysis of this compound in Sheep Plasma
This protocol is adapted from a validated method for determining OFZ and its metabolites in sheep plasma.[6][7]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma in a centrifuge tube, add 1 mL of acetonitrile to precipitate proteins.
-
Add 2 mL of ethyl acetate and 0.1 mL of 0.1 mol/mL aqueous ammonia solution. Vortex for 3 minutes.
-
Centrifuge at 8000 r/min for 10 minutes at 4°C.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Re-extract the precipitate with another 2 mL of ethyl acetate and combine the supernatants.
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in 0.2 mL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1100 series or equivalent.
-
Column: Eclipse XDB-C18 (4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase: Gradient elution using (A) 0.02 M ammonium acetate and (B) acetonitrile.
-
Gradient Program: Start with 85% A, ramp to 50% A at 10 minutes, hold until 20 minutes.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 292 nm.
-
Injection Volume: 50 µL.
-
-
Quantification: Create a calibration curve using spiked plasma standards over a suitable concentration range (e.g., 0.05-15 µg/mL).[6]
Visualizations: Workflows & Strategies
The following diagrams illustrate key processes and concepts in enhancing this compound bioavailability.
Caption: High-level workflow for developing and testing enhanced OFZ formulations.
Caption: Experimental workflow for a nanosuspension bioavailability study.
Caption: Logical relationship between the problem and solution strategies for OFZ.
References
- 1. Exploitation of nanocrystal suspension as an effective oral formulation for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN110693830B - Veterinary this compound nano suspension and preparation method thereof - Google Patents [patents.google.com]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. revistas.usp.br [revistas.usp.br]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and this compound in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Pharmacokinetics of this compound nanosuspension in sheep" by Yuzhu Sun, Xiaofang Wang et al. [digital.car.chula.ac.th]
- 10. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 11. fda.gov [fda.gov]
Technical Support Center: Addressing Precipitation Issues with Oxfendazole in Media
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering precipitation issues with Oxfendazole in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution precipitating when I add it to my aqueous experimental media?
A1: this compound has low solubility in water and aqueous buffers.[1][2][3][4] Precipitation commonly occurs when a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous medium where its solubility is significantly lower.[5][6] This is a common issue with hydrophobic compounds.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are recommended organic solvents for preparing this compound stock solutions.[1][7] It is soluble in DMSO at approximately 1 mg/mL.[1]
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
A3: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should generally not exceed 0.1%.[5] It is crucial to prepare a sufficiently concentrated stock solution so that the volume added to the media is minimal.
Q4: How long can I store an aqueous solution of this compound?
A4: Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare them fresh for each experiment. One source suggests not storing the aqueous solution for more than one day.[1]
Q5: Can the pH of the media affect this compound's solubility?
A5: Yes, the pH of the medium can influence the solubility and stability of benzimidazole compounds like this compound.[8][9] While specific data on the optimal pH for this compound solubility in various media is limited, significant pH shifts can contribute to precipitation.
Troubleshooting Guides
Issue: Immediate Precipitation Upon Addition to Media
This is the most common issue, often caused by the rapid change in solvent environment from organic to aqueous.
Troubleshooting Steps:
-
Reduce Final Concentration: The target concentration of this compound in your media may be above its solubility limit. Try working with a lower final concentration.
-
Optimize Stock Solution Dilution:
-
Pre-warm the media to the experimental temperature (e.g., 37°C) before adding the this compound stock.
-
Add the DMSO stock solution dropwise while gently vortexing or swirling the media. This helps in rapid and uniform dispersion, preventing localized high concentrations that can trigger precipitation.
-
Ensure the final DMSO concentration remains below toxic levels (e.g., <0.1%).[5]
-
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a smaller volume of media and then add this intermediate dilution to the final volume.
Issue: Precipitation Over Time (Hours to Days)
Precipitation that occurs after the initial successful solubilization can be due to instability of the solution or other factors related to the media and incubation conditions.
Troubleshooting Steps:
-
Temperature Fluctuations: Avoid repeated temperature changes, such as moving plates in and out of an incubator frequently. Temperature shifts can decrease the solubility of compounds.[10]
-
Media Evaporation: In multi-well plates or flasks, evaporation can concentrate solutes, including this compound, leading to precipitation.[10] Ensure proper humidification in the incubator and consider sealing plates with breathable membranes.
-
Media Component Interaction: Components in complex media, such as salts and metals, can sometimes interact with the compound and cause it to precipitate over time.[11] If you suspect this, you may need to test different media formulations.
-
Solution Instability: As mentioned, aqueous solutions of this compound can be unstable.[1] Prepare fresh solutions for each experiment, especially for long-term assays.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | [1] |
| Dimethylformamide (DMF) | Slightly soluble | [1] |
| Water / Aqueous Buffers | Sparingly soluble / Practically insoluble | [1][2] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [1] |
| Ethanol | More soluble than water | [2] |
Note: "Slightly" and "sparingly" are qualitative terms from the literature and indicate low solubility.
Experimental Protocols
Protocol: Preparation of this compound Working Solution for In Vitro Experiments
This protocol provides a general method for preparing a working solution of this compound in aqueous media, such as cell culture medium or phosphate-buffered saline (PBS), to minimize precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Aqueous experimental medium (e.g., DMEM, PBS), sterile and pre-warmed to 37°C
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Weigh out the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve a stock concentration of 1 mg/mL.
-
Vortex thoroughly until the this compound is completely dissolved. This is your primary stock solution. Store at -20°C for long-term storage.
-
-
Prepare the Final Working Solution:
-
Determine the final concentration of this compound needed for your experiment and the final volume of your working solution.
-
Calculate the volume of the DMSO stock solution required. Crucially, ensure the final concentration of DMSO in your media does not exceed 0.1% (v/v).
-
Example Calculation: To prepare 10 mL of media with a final this compound concentration of 2 µg/mL and a final DMSO concentration of 0.1%:
-
You will need 20 µg of this compound (2 µg/mL * 10 mL).
-
From a 1 mg/mL (1000 µg/mL) stock, you need 0.02 mL or 20 µL of the stock.
-
However, adding 20 µL to 10 mL gives a final DMSO concentration of 0.2%, which might be too high.
-
Recommended approach: Prepare a higher concentration stock (e.g., 10 mg/mL in DMSO if solubility allows, though literature suggests ~1 mg/mL is the limit) or an intermediate dilution to keep the final DMSO volume low. If using a 1 mg/mL stock, the final this compound concentration might be limited by the DMSO toxicity limit. Let's proceed assuming a 0.1% DMSO limit is desired.
-
The maximum volume of DMSO stock to add to 10 mL of media is 10 µL (for 0.1% final concentration).
-
With a 1 mg/mL stock, this would deliver 10 µg of this compound, resulting in a final concentration of 1 µg/mL. If a higher concentration is needed, a higher DMSO concentration must be tolerated, and a DMSO vehicle control becomes critical.
-
-
-
Dilution into Aqueous Media:
-
Aliquot the final volume of pre-warmed (37°C) aqueous media into a sterile tube.
-
While gently vortexing or swirling the media, add the calculated volume of the this compound DMSO stock solution drop by drop.
-
Continue to mix for a few seconds to ensure homogeneity.
-
-
Final Check and Use:
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may not be suitable for the experiment.
-
Use the freshly prepared working solution immediately. Do not store aqueous dilutions of this compound.[1]
-
Mandatory Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: Troubleshooting decision tree for this compound precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. dndi.org [dndi.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. aprh.journals.ekb.eg [aprh.journals.ekb.eg]
- 10. Cell Culture Academy [procellsystem.com]
- 11. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oxfendazole and Cell Viability Assays
Welcome to the technical support center for researchers utilizing Oxfendazole in cell viability and cytotoxicity studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential interference of this compound with commonly used cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a broad-spectrum benzimidazole anthelmintic agent.[1][2] It is the sulfoxide metabolite of fenbendazole.[1][2] In cancer research, this compound has been shown to inhibit cell growth by targeting tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]
Q2: Can this compound interfere with standard cell viability assays?
Yes, there is a potential for this compound to interfere with certain cell viability assays. This is particularly a concern for assays that rely on enzymatic activity that can be influenced by the chemical properties of the test compound. Benzimidazoles, the class of compounds to which this compound belongs, have been reported to inhibit luciferase enzymes, which are used in ATP-based assays like CellTiter-Glo®.[4][5] While direct evidence for this compound's interference with tetrazolium-based assays (MTT, XTT, WST-1) is limited, its chemical structure as a sulfoxide warrants caution, as reducing agents can directly reduce tetrazolium salts, leading to inaccurate results.[6]
Q3: Which cell viability assays are most likely to be affected by this compound?
-
Luminescence-based ATP assays (e.g., CellTiter-Glo®): High potential for interference due to the known inhibition of luciferase by benzimidazole compounds.[4][5]
-
Tetrazolium-based assays (e.g., MTT, XTT, WST-1): Potential for interference if this compound or its metabolites possess reducing properties that can non-enzymatically convert the tetrazolium salt to formazan.
Q4: How can I determine if this compound is interfering with my cell viability assay?
A cell-free control experiment is the most effective way to test for interference. This involves running the assay with various concentrations of this compound in the culture medium without any cells present. A significant change in the signal (absorbance or luminescence) in the absence of cells indicates direct interference by the compound.
Troubleshooting Guides
Issue 1: Unexpectedly High Viability or IC50 Values in Tetrazolium-Based Assays (MTT, XTT, WST-1)
Possible Cause: Direct reduction of the tetrazolium salt by this compound. Some compounds can act as reducing agents and convert the tetrazolium dye (e.g., yellow MTT) to its colored formazan product non-enzymatically, mimicking the metabolic activity of viable cells and leading to a false-positive signal.[6]
Troubleshooting Steps:
-
Perform a Cell-Free Control:
-
Prepare a 96-well plate with the same concentrations of this compound used in your experiment, but in cell-free culture medium.
-
Add the tetrazolium reagent (MTT, XTT, or WST-1) to these wells.
-
Incubate for the same duration as your cellular experiment.
-
If a color change is observed in the cell-free wells containing this compound, it confirms direct reduction of the dye by the compound.
-
-
Use an Alternative Assay: If interference is confirmed, consider using an assay with a different detection principle, such as a protease-based viability assay or a direct cell counting method (e.g., using a hemocytometer or an automated cell counter with trypan blue exclusion).
Issue 2: Inconsistent or Lower-Than-Expected Luminescence in ATP-Based Assays (e.g., CellTiter-Glo®)
Possible Cause: Inhibition of the luciferase enzyme by this compound. Benzimidazole scaffolds have been identified as inhibitors of firefly luciferase, the enzyme used in the CellTiter-Glo® assay to measure ATP levels.[4][5][7] This inhibition can lead to an underestimation of ATP levels and, consequently, an overestimation of cytotoxicity.
Troubleshooting Steps:
-
Perform an ATP Spike Control:
-
In a cell-free setup, add a known concentration of ATP to wells containing different concentrations of this compound.
-
Add the CellTiter-Glo® reagent and measure luminescence.
-
A decrease in luminescence in the presence of this compound, despite the presence of a constant amount of ATP, indicates luciferase inhibition.
-
-
Consult Assay Manufacturer's Guidelines: Some commercially available luciferase-based assays utilize engineered luciferases that are less susceptible to inhibition by small molecules.[8] Check the technical documentation for your specific assay kit for information on potential inhibitors.
-
Consider an Alternative Assay: If luciferase inhibition is confirmed, switch to a non-luminescent viability assay, such as a tetrazolium-based assay (after checking for interference as described above) or a fluorescent protease-based assay.
Quantitative Data Summary
The following tables summarize reported IC50 values for this compound and related benzimidazole compounds in various cancer cell lines using different viability assays. Note: Direct comparative data for this compound across multiple assays in the same cell line is limited. The presented data is compiled from various studies and should be interpreted with caution.
Table 1: IC50 Values of Benzimidazole Compounds (MTT Assay)
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzimidazole derivative | A549 (Lung) | 0.08 | [9] |
| Benzimidazole derivative | A498 (Kidney) | 0.08 | [9] |
| Benzimidazole derivative | HeLa (Cervical) | 0.02-0.04 | [9] |
| Benzimidazole derivative | A375 (Melanoma) | 0.02-0.04 | [9] |
| Pyrazole derivative | A549 (Lung) | 220.20 | [10] |
Table 2: IC50 Values of Various Compounds (CellTiter-Glo® Assay)
| Compound | Cell Line | IC50 (nM) | Reference |
| Romidepsin | MCF-7 (Breast) | 5.28 (3D culture) | [11] |
| Romidepsin | MCF-7 (Breast) | 1.88 (2D culture) | [11] |
| Romidepsin | TU-BcX-4IC (Breast) | 0.443 (3D culture) | [11] |
| Paclitaxel | A549 (Lung) | 3 | [12] |
| Doxorubicin-loaded MS | HeLa (Cervical) | 43.66 (µg/mL) | [13] |
| Doxorubicin-loaded MS | MCF-7 (Breast) | 35.54 (µg/mL) | [13] |
Experimental Protocols
Protocol: Testing for Compound Interference with Tetrazolium-Based Assays (e.g., MTT)
This protocol is adapted from standard procedures for assessing compound interference.[14]
Materials:
-
96-well clear flat-bottom plates
-
Cell culture medium (without phenol red is recommended to reduce background)
-
This compound stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Prepare a serial dilution of this compound in cell culture medium at 2X the final desired concentrations.
-
Add 50 µL of the 2X this compound dilutions to triplicate wells of a 96-well plate.
-
Add 50 µL of cell culture medium to each well to bring the final volume to 100 µL.
-
Include control wells containing medium only (no this compound).
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Data Analysis: Compare the absorbance values of the wells containing this compound to the medium-only control. A significant increase in absorbance in the presence of this compound indicates direct reduction of MTT.
Protocol: Testing for Compound Interference with Luminescence-Based ATP Assays (e.g., CellTiter-Glo®)
This protocol is based on manufacturer recommendations for identifying assay interference.[15][16]
Materials:
-
96-well opaque white flat-bottom plates
-
Cell culture medium
-
This compound stock solution
-
ATP standard solution (e.g., 1 µM)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in cell culture medium at 2X the final desired concentrations.
-
Add 50 µL of the 2X this compound dilutions to triplicate wells of a 96-well opaque plate.
-
Add 50 µL of a known concentration of ATP standard solution (e.g., 1 µM) to each well.
-
Include control wells containing the ATP standard solution without this compound.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis (in a cellular experiment) and stabilize the luminescent signal.
-
Allow the plate to incubate at room temperature for 10 minutes.
-
Measure luminescence using a luminometer.
-
Data Analysis: Compare the luminescence signal from wells containing this compound to the control wells (ATP only). A significant decrease in luminescence in the presence of this compound indicates inhibition of the luciferase enzyme.
Visualizations
Caption: Workflow for identifying this compound interference with cell viability assays.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The anthelmintic agent this compound inhibits cell growth in non‑small cell lung cancer by suppressing c‑Src activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Firefly luciferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A basis for reduced chemical library inhibition of firefly luciferase obtained from directed evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Rapid Drug Response Assessment in 2D & 3D Breast Cancer Models with Luminescent Viability Assay [moleculardevices.com]
- 12. cytotronics.com [cytotronics.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. ch.promega.com [ch.promega.com]
- 16. promega.com [promega.com]
Technical Support Center: Stabilizing Oxfendazole Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing Oxfendazole solutions for long-term storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound in solution is hydrolytic degradation, particularly under basic (alkaline) conditions. This involves the hydrolysis of the carbamate group, leading to the formation of 2-amino-5-Phenylsulfinyl benzimidazole.[1][2] this compound is also known to be sensitive to light in solution.[3]
Q2: What are the recommended storage conditions for this compound solutions?
A2: For short-term storage (days to weeks), it is recommended to store this compound solutions at 0-4°C. For long-term storage (months), a temperature of -20°C is advisable.[4] All solutions should be protected from light.
Q3: How can I improve the stability of my this compound solution?
A3: The stability of this compound solutions can be enhanced by using a combination of excipients. This includes the use of stabilizers such as polyvinylpyrrolidone k30 or Tween 80, co-solvents like acetic acid to maintain an acidic pH, antioxidants such as anhydrous sodium sulfite or ascorbic acid, and preservatives like methylparaben or ethylparaben.[5]
Q4: My this compound solution is showing precipitation. What could be the cause and how can I resolve it?
A4: Precipitation in this compound solutions is often due to its low aqueous solubility.[6] This can be triggered by changes in pH, temperature, or solvent composition. To resolve this, ensure the pH of the solution is maintained in the acidic range. The use of co-solvents and stabilizers can also help to keep this compound in solution. If precipitation occurs upon storage, gentle warming and sonication may help to redissolve the compound, but it is crucial to re-verify the concentration and purity of the solution afterward.
Q5: How can I analyze the stability of my this compound solution?
A5: The stability of this compound solutions can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][7] A validated HPLC method can separate the intact this compound from its degradation products, allowing for the quantification of its concentration over time. Spectrophotometric methods can also be employed for this purpose.[2][8]
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in this compound Solution
-
Symptom: A significant decrease in the concentration of this compound is observed in a shorter-than-expected timeframe.
-
Possible Causes:
-
Alkaline pH: The solution may have a pH that is neutral or alkaline, accelerating hydrolytic degradation.
-
Exposure to Light: The solution may not be adequately protected from light, leading to photodegradation.
-
High Storage Temperature: The solution is being stored at a temperature that is too high.
-
-
Troubleshooting Steps:
-
Verify pH: Measure the pH of the solution. If it is not in the acidic range, adjust it using a suitable acidic co-solvent like acetic acid.
-
Protect from Light: Store the solution in an amber vial or wrap the container with aluminum foil to protect it from light.
-
Optimize Storage Temperature: Ensure the solution is stored at the recommended temperature (0-4°C for short-term, -20°C for long-term).[4]
-
Issue 2: Color Change in this compound Solution
-
Symptom: The initially colorless or pale-colored solution develops a yellow or brown tint over time.
-
Possible Causes:
-
Degradation: The color change is likely an indicator of the formation of degradation products.
-
Oxidation: The solution may be undergoing oxidation.
-
-
Troubleshooting Steps:
-
Analyze for Degradants: Use an appropriate analytical method like HPLC to identify and quantify any degradation products.
-
Incorporate Antioxidants: Consider adding an antioxidant such as anhydrous sodium sulfite or ascorbic acid to the formulation to prevent oxidative degradation.[5]
-
Purge with Inert Gas: For highly sensitive solutions, purging the solvent and the headspace of the storage container with an inert gas like nitrogen or argon can help to minimize oxidation.
-
Data Presentation
Table 1: Summary of this compound Stability Profile
| Parameter | Condition | Stability Impact | Recommendation |
| pH | Alkaline (basic) | High degradation rate | Maintain an acidic pH |
| Temperature | High temperature | Increased degradation rate | Store at 0-4°C (short-term) or -20°C (long-term) |
| Light | Exposure to UV or ambient light | Photodegradation | Store in light-protected containers |
| Oxygen | Presence of oxygen | Potential for oxidation | Use of antioxidants, purge with inert gas for sensitive applications |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a method for the determination of this compound in the presence of its alkali-induced degradation product.[1]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: BDS Hypersil C18 column (4.6×250mm, 5µm particle size).
-
-
Reagents and Materials:
-
This compound reference standard
-
Potassium dihydrogen phosphate
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
-
Mobile Phase Preparation:
-
Prepare a 0.05M potassium dihydrogen phosphate solution and adjust the pH to 5.
-
The mobile phase consists of a mixture of the phosphate buffer, methanol, and acetonitrile in a ratio of 50:30:20 (v/v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range.
-
Inject the standards and the samples to be analyzed into the HPLC system.
-
The concentration of this compound and its degradation product in the samples can be determined by comparing the peak areas to the calibration curve.
-
Protocol 2: Forced Degradation Study of this compound
This protocol describes a method to induce the degradation of this compound under alkaline conditions to produce its primary degradation product for analytical method validation.[2][8]
-
Materials:
-
This compound
-
0.1M Methanolic Hydrochloric Acid
-
1M Sodium Hydroxide (NaOH) solution
-
1M Hydrochloric Acid (HCl)
-
Methanol
-
Reflux apparatus
-
Rotary evaporator
-
-
Procedure:
-
Dissolve a known amount of this compound in 0.1M methanolic hydrochloric acid.
-
Add 1M NaOH solution to the flask.
-
Heat the mixture to boiling under reflux for 1 hour.
-
After cooling, neutralize the solution with 1M HCl.
-
Dry the solution under vacuum using a rotary evaporator.
-
Extract the degradation product with methanol.
-
The identity of the degradation product can be confirmed by analytical techniques such as IR spectroscopy and mass spectrometry.
-
Mandatory Visualizations
Caption: Chemical degradation pathway of this compound.
Caption: Experimental workflow for a stability study.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. database.ich.org [database.ich.org]
- 4. Population Pharmacokinetic Model of this compound and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN110693830B - Veterinary this compound nano suspension and preparation method thereof - Google Patents [patents.google.com]
- 6. dndi.org [dndi.org]
- 7. researchgate.net [researchgate.net]
- 8. aprh.journals.ekb.eg [aprh.journals.ekb.eg]
Validation & Comparative
Tale of Two Benzimidazoles: A Comparative Analysis of Oxfendazole and Mebendazole in Glioma Models
For researchers, scientists, and drug development professionals, the repurposing of anthelmintic drugs, particularly benzimidazoles, has emerged as a promising avenue in oncology. This guide provides a detailed, evidence-based comparison of two such agents, Oxfendazole and Mebendazole, focusing on their preclinical efficacy in glioma models.
While both compounds belong to the same chemical class, available preclinical data paints a divergent picture of their potential as anti-glioma agents. Mebendazole has demonstrated significant promise in numerous studies, exhibiting potent cytotoxic effects and notable survival benefits in in vivo models. In contrast, the evidence for this compound's efficacy in glioma is substantially weaker, with screening studies indicating only modest activity.
In Vitro Efficacy: A Clear Distinction
High-throughput screening of various benzimidazole compounds has provided a direct, albeit preliminary, comparison of their anti-cancer effects on glioma cell lines. One pivotal study screened this compound, Mebendazole, Albendazole, Fenbendazole, Thiabendazole, and Albendazole sulfoxide against the mouse glioma cell line GL261 and the human glioblastoma cell line U87. The results categorized Mebendazole, alongside Albendazole and Fenbendazole, as the most potent agents. This compound's effect, however, was described as "modest".[1]
Mebendazole has been a subject of more extensive in vitro investigation. Multiple studies have established its cytotoxicity against various glioblastoma cell lines, with half-maximal inhibitory concentrations (IC50) typically ranging from 0.1 to 0.3 µM.[2][3][4] This potent activity is a crucial first indicator of its therapeutic potential.
| Drug | Cell Line(s) | IC50 (µM) | Source(s) |
| Mebendazole | GL261 (mouse glioma) | 0.24 | [2][5] |
| 060919 (human GBM) | 0.1 | [5] | |
| Various GBM cell lines | 0.1 - 0.3 | [2][3][4] | |
| This compound | GL261, U87 | Modest Effect | [1] |
In Vivo Studies: Mebendazole Demonstrates Survival Benefit
The disparity in efficacy becomes more pronounced in in vivo glioma models. Preclinical studies have consistently shown that Mebendazole can significantly extend the survival of mice with intracranial glioma xenografts. In both syngeneic (GL261) and xenograft (060919 human GBM) orthotopic mouse models, Mebendazole treatment led to a mean survival extension of up to 63%.[2][4][6][7]
Conversely, the available data for this compound in similar models is not as encouraging. One review of benzimidazole anthelmintics explicitly states that this compound, among others, had no effect on survival in intracranial implantation models of brain cancer cells.[8]
| Drug | Animal Model | Key Findings | Source(s) |
| Mebendazole | Syngeneic (GL261) and xenograft (060919) orthotopic mouse glioma models | Significantly extended mean survival by up to 63%. | [2][4][6][7] |
| This compound | Intracranial implantation models of brain cancer cells | No effect on survival. | [8] |
Mechanism of Action: A Shared Target with Differing Impacts
The primary anti-parasitic and anti-cancer mechanism of benzimidazoles is the disruption of microtubule polymerization by binding to β-tubulin.[2] This action leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Mebendazole's efficacy in glioma models is strongly correlated with its ability to disrupt microtubule formation in glioblastoma cells.[2][3]
While this compound also functions as a tubulin-binding agent, its "modest" in vitro and lack of in vivo efficacy in glioma models suggest that it may not interact with glioma tubulin as effectively as Mebendazole, or that other factors such as blood-brain barrier penetration and cellular uptake may limit its activity in this specific cancer type.
Beyond tubulin disruption, Mebendazole has been shown to inhibit angiogenesis by targeting VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).[9] this compound's anti-cancer activity in other cancer types, such as non-small cell lung cancer and ovarian cancer, has been linked to the suppression of c-Src activation and the activation of the JNK/MAPK pathway with reactive oxygen species (ROS) generation, respectively.[2][6] However, these mechanisms have not been specifically investigated for this compound in the context of glioma.
Experimental Protocols
In Vitro Cell Viability Assay (for Mebendazole)
-
Cell Lines: GL261 (mouse glioma), 060919 (human glioblastoma multiforme).
-
Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of Mebendazole.
-
Assay: Cell viability was assessed after a specified incubation period (e.g., 72 hours) using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves.
In Vivo Survival Study (for Mebendazole)
-
Animal Model: Immunocompromised mice (for human xenografts) or syngeneic mice.
-
Tumor Implantation: Stereotactic intracranial injection of glioma cells (e.g., GL261 or 060919) into the brain.
-
Treatment: Oral administration of Mebendazole (e.g., 50 mg/kg daily) or a vehicle control, initiated a few days after tumor implantation.
-
Monitoring: Animals were monitored daily for signs of neurological symptoms and weight loss.
-
Endpoint: Survival was the primary endpoint, and data was analyzed using Kaplan-Meier survival curves.
Conclusion
Based on the currently available preclinical evidence, Mebendazole demonstrates significantly greater potential as a repurposed therapeutic for glioma compared to this compound. Its potent in vitro cytotoxicity and, more importantly, its consistent and substantial survival benefit in in vivo models position it as a strong candidate for further clinical investigation. While this compound may hold promise in other cancer types, its efficacy in glioma models appears to be limited. Researchers and drug development professionals focusing on novel treatments for glioblastoma should prioritize the continued exploration of Mebendazole and other potent benzimidazoles identified in preclinical screens.
References
- 1. Research Portal [iro.uiowa.edu]
- 2. The anthelmintic agent this compound inhibits cell growth in non‑small cell lung cancer by suppressing c‑Src activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Emerging Perspectives on the Antiparasitic Mebendazole as a Repurposed Drug for the Treatment of Brain Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
Oxfendazole: A Comparative Analysis of its Anti-Cancer Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of Oxfendazole in xenograft models, evaluated against established therapeutic alternatives. The data presented is compiled from preclinical studies to offer an objective overview of its potential as an anti-neoplastic agent.
Performance Comparison in Xenograft Models
The following tables summarize the quantitative data from studies investigating the in-vivo anti-cancer effects of this compound and comparator drugs in non-small cell lung cancer (NSCLC) and ovarian cancer xenograft models.
Non-Small Cell Lung Cancer (NSCLC)
| Treatment Group | Dosage & Schedule | Tumor Growth Inhibition (%) | Cell Line | Mouse Model | Reference |
| This compound | 20 mg/kg, daily, oral | Not explicitly quantified in text; described as significant suppression | A549 | Nude mice | [1][2][3] |
| Cisplatin | 5 mg/kg, twice weekly, i.p. | Not explicitly quantified in text; described as tumor growth suppression | A549 | Nude mice | [1][2][3] |
| This compound + Cisplatin | 20 mg/kg this compound + 5 mg/kg Cisplatin | Enhanced cytotoxicity compared to single agents | A549 | Nude mice | [1][2][3] |
Note: While the study demonstrated a significant tumor-suppressive effect for this compound, specific percentage of tumor growth inhibition was not provided in the publication.
Ovarian Cancer
| Treatment Group | Dosage & Schedule | Apoptosis Induction | Cell Line | Mouse Model | Reference |
| This compound | In-vivo data not available | Significant induction of apoptosis in-vitro | A2780 | Not Applicable | [4][5] |
| Paclitaxel | Not specified | Induces apoptosis | SKOV-3 | Nude mice | Not specified |
| Cisplatin | Not specified | Induces apoptosis | A2780/DDP (Cisplatin-resistant) | Not Applicable | [4][5] |
Note: The primary study on this compound in ovarian cancer focused on in-vitro mechanisms and did not include a xenograft model.[4][5]
Experimental Protocols
Non-Small Cell Lung Cancer Xenograft Study
Cell Line and Culture: Human NSCLC cell line A549 was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1][2][3]
Animal Model: Male nude mice (6 weeks old) were used for the study. All animal experiments were approved by the local ethics committee.[1][2][3]
Xenograft Implantation: A549 cells (5x10^6) were suspended in 100 µl of PBS and injected subcutaneously into the flank of each mouse. Tumors were allowed to grow to a palpable size.[1][2][3]
Drug Administration:
-
This compound Group: Mice were treated with 20 mg/kg this compound daily via oral gavage.
-
Cisplatin Group: Mice received intraperitoneal injections of 5 mg/kg cisplatin twice a week.
-
Combination Group: Mice were treated with both this compound and cisplatin at the above-mentioned dosages and schedules.
-
Control Group: Mice received a vehicle control.
Tumor Measurement: Tumor volume was measured every three days using a caliper and calculated using the formula: Volume = (length × width²) / 2.[1][2][3]
Statistical Analysis: Data were analyzed using a two-tailed Student's t-test, with p<0.05 considered statistically significant.[1][2][3]
Ovarian Cancer In-Vitro Study
Cell Lines and Culture: Human ovarian cancer cell lines A2780 and cisplatin-resistant A2780/DDP were cultured in DMEM supplemented with 10% FBS, 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a 5% CO2 incubator.[4][5]
Apoptosis Assay: Apoptosis was assessed by flow cytometry using an Annexin V-FITC/PI apoptosis detection kit. Cells were treated with varying concentrations of this compound for 48 hours before analysis.[4][5]
Western Blot Analysis: Protein expression levels of key signaling molecules in the JNK/MAPK pathway were determined by Western blotting to elucidate the mechanism of this compound-induced apoptosis.[4][5]
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects through distinct signaling pathways in different cancer types.
c-Src Signaling Pathway in NSCLC
In non-small cell lung cancer, this compound has been shown to suppress the activation of the c-Src tyrosine kinase.[1][2][3] This inhibition leads to the downregulation of downstream signaling molecules, resulting in cell cycle arrest at the G0/G1 phase.[1][2][3]
Caption: this compound inhibits c-Src signaling in NSCLC.
JNK/MAPK Signaling Pathway in Ovarian Cancer
In ovarian cancer cells, this compound induces apoptosis by activating the JNK/MAPK signaling pathway and promoting the generation of reactive oxygen species (ROS).[4][5]
Caption: this compound induces apoptosis via ROS and JNK/MAPK.
Experimental Workflow Diagrams
Xenograft Study Workflow
The following diagram illustrates the typical workflow for a xenograft study to evaluate the anti-cancer efficacy of a compound.
Caption: Workflow of a typical xenograft study.
References
- 1. Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The anthelmintic agent this compound inhibits cell growth in non‑small cell lung cancer by suppressing c‑Src activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation [jstage.jst.go.jp]
- 5. This compound Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxfendazole and Paclitaxel on Tubulin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of Oxfendazole and Paclitaxel on tubulin, supported by experimental data and detailed methodologies. This analysis delves into their distinct mechanisms of action, binding sites, and impacts on microtubule dynamics and cellular fate.
Introduction
Tubulin, a critical component of the cytoskeleton, is a well-established target for anticancer drugs. Its polymerization into microtubules is essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Both this compound, a benzimidazole anthelmintic, and Paclitaxel, a taxane diterpenoid, exert their cytotoxic effects by targeting tubulin, albeit through fundamentally different mechanisms. This guide offers a comparative analysis of their interactions with tubulin, providing a valuable resource for drug discovery and development.
Mechanism of Action: A Tale of Two Opposites
This compound and Paclitaxel represent two distinct classes of microtubule-targeting agents with opposing effects on tubulin polymerization.
This compound , like other benzimidazoles, acts as a tubulin polymerization inhibitor . It binds to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[1][2] This disruption of microtubule formation leads to the disorganization of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] Notably, this compound exhibits a degree of selectivity, inhibiting helminthic tubulin polymerization more potently than mammalian tubulin.[4]
In stark contrast, Paclitaxel is a microtubule-stabilizing agent . It binds to a distinct site on the interior of the β-tubulin subunit of assembled microtubules, known as the taxane-binding site.[5][6] This binding promotes the polymerization of tubulin and stabilizes the resulting microtubules, rendering them resistant to depolymerization.[5][7] The formation of these hyper-stable, non-functional microtubules also disrupts the mitotic spindle, leading to a G2/M phase cell cycle arrest and ultimately, apoptosis.[7]
Comparative Data on Tubulin Interaction and Cellular Effects
The following tables summarize quantitative data on the effects of this compound and Paclitaxel on tubulin polymerization and cell viability. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, values should be interpreted within the context of the specific assays and cell lines used.
| Drug | Target Site on Tubulin | Effect on Tubulin Polymerization | IC50 for Tubulin Polymerization Inhibition (Mammalian) | Reference |
| This compound | Colchicine-binding site on β-tubulin | Inhibition | >200 µM (sheep brain tubulin) | [8] |
| Paclitaxel | Taxane-binding site on β-tubulin | Promotion and Stabilization | - (Promoter) | [5][6] |
Table 1: Comparison of the Effects of this compound and Paclitaxel on in vitro Tubulin Polymerization.
| Drug | Cell Line | Assay | IC50/EC50 | Reference |
| This compound | GL261 (mouse glioma) | Cell Viability | 10.9 µM | |
| This compound | U87 (human glioblastoma) | Cell Viability | >20 µM | [8] |
| Paclitaxel | Various human tumor cell lines | Clonogenic Assay | 2.5 - 7.5 nM (24h exposure) | [9] |
| Paclitaxel | 4T1 (murine breast cancer) | WST-1 Assay | 3.78 µM (48h exposure) | [10] |
| Paclitaxel | Breast Cancer Cell Lines | MTS Assay | Varies by cell line (e.g., SK-BR-3: ~5 nM) | [11] |
Table 2: Comparative Cytotoxicity of this compound and Paclitaxel in Mammalian Cancer Cell Lines.
Signaling Pathways to Apoptosis
Both this compound and Paclitaxel ultimately induce apoptosis, but they trigger different downstream signaling cascades.
This compound-Induced Apoptosis: Studies have shown that this compound treatment in ovarian cancer cells leads to the generation of reactive oxygen species (ROS) and the activation of the c-Jun N-terminal kinase (JNK)/mitogen-activated protein kinase (MAPK) pathway, culminating in apoptotic cell death.[12][13]
Paclitaxel-Induced Apoptosis: Paclitaxel's induction of apoptosis is linked to the phosphorylation of the anti-apoptotic protein Bcl-2.[14] This phosphorylation event can inactivate Bcl-2, thereby promoting the mitochondrial apoptotic pathway.[1][3][6][15]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the effects of these compounds.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of compounds on the polymerization of purified tubulin in real-time.
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter dye (e.g., DAPI)
-
This compound and Paclitaxel
-
96-well microplate (black, for fluorescence)
-
Temperature-controlled microplate reader
Procedure:
-
Thaw purified tubulin on ice.
-
Prepare the polymerization buffer containing GTP and the fluorescent reporter.
-
Add the test compounds (this compound or Paclitaxel) at various concentrations to the wells of the 96-well plate.
-
Add the tubulin/buffer mixture to the wells to initiate the reaction.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes).
-
Plot the fluorescence intensity against time to obtain polymerization curves.
-
Analyze the curves to determine the effect of the compounds on the lag phase, rate, and extent of polymerization. For inhibitors like this compound, calculate the IC50 value. For promoters like Paclitaxel, the EC50 for polymerization enhancement can be determined.[5][16][17][18]
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cultured mammalian cells.
Materials:
-
Mammalian cancer cell line of interest
-
Cell culture medium and supplements
-
This compound and Paclitaxel
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or Paclitaxel and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the effects of the compounds on the microtubule network within cells.
Materials:
-
Cells cultured on coverslips
-
This compound and Paclitaxel
-
Fixative (e.g., paraformaldehyde or methanol)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Primary antibody against α- or β-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the desired concentrations of this compound or Paclitaxel for a specified time.
-
Fix the cells with an appropriate fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-tubulin antibody.
-
Wash to remove unbound primary antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash to remove unbound secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the microtubule network using a fluorescence microscope.[19][20][21][22][23]
Conclusion
This compound and Paclitaxel, while both targeting the fundamental cellular component tubulin, exhibit divergent mechanisms of action that lead to the same ultimate fate for cancer cells: apoptosis. This compound acts as a classic microtubule destabilizer by inhibiting tubulin polymerization, whereas Paclitaxel functions as a microtubule stabilizer. This comparative analysis highlights the importance of understanding the specific molecular interactions between drugs and their targets for the rational design of novel and more effective anticancer therapies. The provided experimental protocols serve as a foundation for further research into the nuanced effects of these and other tubulin-targeting agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Population Pharmacokinetic Model of this compound and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxanim.com [maxanim.com]
- 6. Paclitaxel directly binds to Bcl-2 and functionally mimics activity of Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 12. This compound Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation [jstage.jst.go.jp]
- 13. This compound Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deletion of the loop region of Bcl-2 completely blocks paclitaxel-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancement of paclitaxel-induced breast cancer cell death via the glycogen synthase kinase-3β-mediated B-cell lymphoma 2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. universalbiologicals.com [universalbiologicals.com]
- 18. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]
- 21. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 22. ptglab.com [ptglab.com]
- 23. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cross-Resistance: A Comparative Analysis of Oxfendazole and Other Benzimidazoles
For researchers, scientists, and drug development professionals, understanding the nuances of anthelmintic resistance is paramount. This guide provides a comprehensive comparison of oxfendazole's efficacy in the face of cross-resistance with other benzimidazoles, supported by experimental data and detailed protocols.
Cross-resistance among benzimidazole (BZ) anthelmintics, a class of drugs that target the β-tubulin protein in nematodes, poses a significant challenge in parasite control. Resistance to one benzimidazole often extends to others within the same class due to their shared mechanism of action. This guide delves into the comparative efficacy of this compound against various BZ-resistant nematode strains, offering a clear perspective on its performance relative to other commonly used benzimidazoles.
Comparative Efficacy of Benzimidazoles Against Resistant Nematodes
The emergence of resistance is primarily linked to specific mutations in the β-tubulin gene of nematodes, with the most common being substitutions at positions F167Y, E198A, and F200Y. These mutations alter the drug's binding site, reducing its efficacy. The following tables summarize the performance of this compound and other benzimidazoles against key resistant gastrointestinal nematodes of livestock.
| Drug | Dosage | Resistant Strain | Efficacy (%) | Reference |
| This compound | 5 mg/kg | BZ-resistant Haemonchus contortus | 92.2-94.8 | [1] |
| This compound | 5 mg/kg | BZ-resistant Haemonchus contortus | 100 | [2] |
| Fenbendazole | 5 mg/kg | BZ-resistant Haemonchus contortus | 68.46 | [3] |
| Albendazole | 3.8 mg/kg | BZ-resistant Haemonchus contortus | 67.1 - 92.4 | [4] |
| Thiabendazole | 44 mg/kg | BZ-resistant Haemonchus contortus | No significant effect | [5] |
Table 1: Comparative Efficacy Against Benzimidazole-Resistant Haemonchus contortus
| Drug | Dosage | Resistant Strain | Efficacy (%) | Reference |
| This compound | 5 mg/kg | BZ-resistant Trichostrongylus colubriformis | ~50 (against a population with strong side resistance) | [6] |
| Fenbendazole | 5 mg/kg | BZ-resistant Trichostrongylus colubriformis | 33.4 | [4] |
| Albendazole | 3.8 mg/kg | BZ-resistant Trichostrongylus colubriformis | 64.9 | [4] |
| Thiabendazole | 44 mg/kg | BZ-resistant Trichostrongylus colubriformis | No significant effect | [5] |
Table 2: Comparative Efficacy Against Benzimidazole-Resistant Trichostrongylus colubriformis
| Drug | Dosage | Resistant Strain | Efficacy (%) | Reference |
| This compound | 5 mg/kg | BZ-resistant Teladorsagia (Ostertagia) circumcincta | Strong side resistance observed | [6] |
| Fenbendazole | Not specified | BZ-resistant Ostertagia spp. | 11-38 | [7] |
| Albendazole | Not specified | BZ-resistant Ostertagia spp. | 11-38 | [7] |
| Thiabendazole | Not specified | BZ-resistant Ostertagia spp. | 0-60 | [7] |
Table 3: Comparative Efficacy Against Benzimidazole-Resistant Teladorsagia (Ostertagia) circumcincta
Experimental Protocols
The assessment of anthelmintic resistance is crucial for effective parasite management. The following are detailed methodologies for two key in vitro and in vivo experiments used to determine benzimidazole resistance.
Fecal Egg Count Reduction Test (FECRT)
The FECRT is the most common method for detecting anthelmintic resistance in vivo. It compares the number of nematode eggs in feces before and after treatment.
Methodology:
-
Animal Selection: Select a group of at least 15-20 animals with naturally acquired nematode infections.
-
Pre-treatment Sampling: Collect individual fecal samples from each animal on Day 0, prior to treatment.
-
Treatment: Administer the specific benzimidazole anthelmintic at the manufacturer's recommended dose. A control group should remain untreated.
-
Post-treatment Sampling: Collect a second round of individual fecal samples from all animals 10-14 days after treatment.
-
Egg Counting: Use a standardized technique, such as the McMaster method, to count the number of nematode eggs per gram (EPG) of feces for each sample.
-
Calculation of Reduction: The percentage reduction in fecal egg count is calculated for the treated group using the following formula:
% Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
-
Interpretation: Resistance is generally suspected if the percentage reduction is less than 95% and the lower 95% confidence limit is less than 90%.
Egg Hatch Assay (EHA)
The Egg Hatch Assay is an in vitro test that determines the concentration of a benzimidazole drug required to inhibit the hatching of nematode eggs. It is particularly useful for detecting resistance to benzimidazoles.
Methodology:
-
Egg Recovery: Recover nematode eggs from fresh fecal samples of infected animals.
-
Serial Dilutions: Prepare a series of dilutions of the test benzimidazole (e.g., thiabendazole) in a solvent like dimethyl sulfoxide (DMSO).
-
Incubation: Add a standardized number of eggs to each well of a microtiter plate containing the different drug concentrations. Include control wells with no drug.
-
Hatching Assessment: Incubate the plates at a controlled temperature (e.g., 27°C) for 48 hours.
-
Counting: After incubation, count the number of hatched larvae and unhatched eggs in each well.
-
Data Analysis: Calculate the percentage of eggs that hatched at each drug concentration. The data is then used to determine the effective concentration that inhibits 50% of egg hatching (EC50). A significant increase in the EC50 value for a parasite population compared to a susceptible reference strain indicates resistance.
Visualizing the Mechanism of Action and Resistance
The following diagrams illustrate the molecular mechanism of benzimidazole action and the workflow for assessing cross-resistance.
Caption: Mechanism of benzimidazole action and resistance.
Caption: Workflow for cross-resistance assessment.
References
- 1. The efficacy of levamisole, and a mixture of this compound and levamisole, against the arrested stages of benzimidazole-resistant Haemonchus contortus and Ostertagia circumcincta in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound against an ovine isolate of benzimidazole resistant Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tvj.sua.ac.tz [tvj.sua.ac.tz]
- 4. The efficacy of fenbendazole and albendazole against immature and adult stages of benzimidazole-resistant sheep trichostrongylids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anthelmintic efficacy of non-benzimidazole anthelmintics against benzimidazole resistant strains of Haemonchus contortus and Trichostrongylus colubriformis in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficiency of this compound administered as a single dose or in a controlled release capsule against benzimidazole-resistant haemonchus contortus, Ostertagia circumcincta and Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Oxfendazole and Albendazole's Anthelmintic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the anthelmintic properties of oxfendazole and albendazole, two broad-spectrum benzimidazole anthelmintics. The following sections detail their comparative efficacy against various helminth species, their shared mechanism of action, and the experimental protocols used to generate the presented data.
Comparative Anthelmintic Efficacy
The following tables summarize the quantitative data from several studies, offering a direct comparison of the efficacy of this compound and albendazole against various helminth parasites in different animal models.
Table 1: Efficacy Against Cystic Echinococcosis in Sheep and Goats
| Drug | Dosage | Duration | Efficacy (% Dead Protoscolices) | Reference |
| This compound | 30 mg/kg body weight | Twice weekly for 4 weeks | 93.3% | [1][2] |
| Albendazole | 30 mg/kg body weight | Twice weekly for 4 weeks | 60.7% - 60.9% | [1][2] |
Table 2: Efficacy Against Cystic Echinococcosis in Sheep (Combination Therapy)
| Treatment | Dosage | Duration | Protoscolex Viability (Lung Cysts) | Protoscolex Viability (Liver Cysts) | Reference |
| This compound | 60 mg/kg body weight | Weekly for 4 weeks | - | - | [3][4][5] |
| Albendazole + Praziquantel | 30 mg/kg BW + 40 mg/kg BW | Weekly for 6 weeks | 12.7% | - | [3][4][5] |
| This compound + Praziquantel | 30 mg/kg BW + 40 mg/kg BW | Biweekly for 3 administrations | - | 13.5% | [3][4][5] |
Table 3: Efficacy Against Gastrointestinal Nematodes in Sheep
| Drug | Parasite | Efficacy (% Reduction in Worm Count) | Reference |
| This compound | Haemonchus contortus (organized sector) | 97.69% | [6] |
| This compound | Haemonchus contortus (unorganized sector) | 99.13% | [6] |
| Albendazole | Haemonchus contortus (Benzimidazole-resistant) | 67.1% (adult) | [7] |
| Albendazole | Trichostrongylus colubriformis (Benzimidazole-resistant) | 64.9% (adult) | [7] |
Mechanism of Action: Inhibition of Tubulin Polymerization
Both this compound and albendazole belong to the benzimidazole class of anthelmintics and share a common mechanism of action. They selectively bind to β-tubulin, a subunit of microtubules, in parasitic helminths. This binding inhibits the polymerization of tubulin into microtubules, which are essential cytoskeletal structures for various cellular functions, including cell division, motility, and nutrient uptake. The disruption of microtubule formation ultimately leads to the death of the parasite.[8][9] Some evidence suggests that this compound may exhibit a higher binding affinity for helminth tubulin compared to mammalian tubulin, potentially offering a wider safety margin.
Experimental Protocols
The data presented in this guide were generated using standardized and validated experimental protocols. Below are detailed methodologies for two key types of assays used to evaluate anthelmintic efficacy.
Fecal Egg Count Reduction Test (FECRT)
The Fecal Egg Count Reduction Test (FECRT) is a widely used in vivo method to assess the efficacy of an anthelmintic drug by comparing the number of parasite eggs in feces before and after treatment. The World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) provides detailed guidelines for conducting this test.[3][4][10][11]
Methodology:
-
Animal Selection: Select a group of animals with naturally acquired gastrointestinal nematode infections. A minimum of 10-15 animals per treatment group is recommended.
-
Pre-treatment Fecal Sampling (Day 0): Collect individual fecal samples from each animal.
-
Fecal Egg Count (FEC): Determine the number of eggs per gram (EPG) of feces for each sample using a standardized technique such as the McMaster method.
-
Treatment Administration: Administer the anthelmintic drug (this compound or albendazole) to the treatment group according to the recommended dosage. An untreated control group should be maintained.
-
Post-treatment Fecal Sampling: Collect fecal samples from all animals again at a specific time point post-treatment (typically 10-14 days for benzimidazoles).
-
Post-treatment FEC: Perform fecal egg counts on the post-treatment samples.
-
Calculation of Fecal Egg Count Reduction (%): The percentage reduction is calculated using the following formula:
% Reduction = [1 - (Mean EPG of treatment group post-treatment / Mean EPG of control group post-treatment)] x 100
In Vitro Adult Worm Motility Assay
The in vitro adult worm motility assay is a common method to directly assess the anthelmintic activity of a compound on live adult parasites.
Methodology:
-
Parasite Collection: Collect live adult helminths (e.g., Haemonchus contortus) from the gastrointestinal tract of freshly slaughtered, infected animals.
-
Washing and Preparation: Wash the worms thoroughly with a suitable physiological saline solution to remove any host debris.
-
Preparation of Test Solutions: Prepare various concentrations of the test compounds (this compound and albendazole) in a suitable culture medium. A negative control (medium only) and a positive control (a known effective anthelmintic) should be included.
-
Incubation: Place a set number of live, motile adult worms into each well of a multi-well plate containing the different test solutions.
-
Motility Assessment: Observe the motility of the worms at regular time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) under a microscope. Motility can be scored on a scale (e.g., 0 = dead, 5 = normal motility).
-
Determination of Efficacy: The efficacy is determined by the concentration of the drug that causes paralysis or death of the worms over a specific time period. The IC50 (half-maximal inhibitory concentration) can be calculated.
Conclusion
Both this compound and albendazole are effective broad-spectrum anthelmintics that function by inhibiting tubulin polymerization in helminths. The compiled data suggests that this compound may exhibit superior efficacy against certain parasites, such as Cystic Echinococcosis, when compared directly to albendazole at similar dosages. However, efficacy can be influenced by factors such as the parasite species, host animal, and the presence of drug resistance. The provided experimental protocols offer standardized methods for the continued evaluation and comparison of these and other novel anthelmintic compounds. Further head-to-head clinical trials across a wider range of helminth species are warranted to fully elucidate the comparative therapeutic advantages of each drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Fecal Egg Count Reduction Testing - Learn About Parasites - Western College of Veterinary Medicine | University of Saskatchewan [wcvm.usask.ca]
- 3. researchgate.net [researchgate.net]
- 4. World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) guideline for diagnosing anthelmintic resistance using the faecal egg count reduction test in ruminants, horses and swine [biblio.ugent.be]
- 5. Evaluation of this compound, Praziquantel and Albendazole against Cystic Echinococcosis: A Randomized Clinical Trial in Naturally Infected Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 6. entomoljournal.com [entomoljournal.com]
- 7. The efficacy of fenbendazole and albendazole against immature and adult stages of benzimidazole-resistant sheep trichostrongylids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The efficacy of benzimidazole anthelmintics against late fourth stage larvae of Trichostrongylus colubriformis in gerbils and Nippostrongylus brasiliensis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are β-tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 10. World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) guideline for diagnosing anthelmintic resistance using the faecal egg count reduction test in ruminants, horses and swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zora.uzh.ch [zora.uzh.ch]
Comparative study of Oxfendazole's effect on drug-resistant vs. sensitive cells
New research indicates that Oxfendazole, a broad-spectrum anthelmintic, can effectively inhibit the growth and induce cell death in drug-resistant cancer cells, suggesting its potential as a repurposed therapeutic agent in oncology. Comparative studies have demonstrated this compound's efficacy in both drug-sensitive and drug-resistant cancer cell lines, with distinct molecular mechanisms driving its anti-cancer activity.
A key area of investigation has been this compound's impact on cisplatin-resistant ovarian cancer cells. Cisplatin is a cornerstone of chemotherapy for ovarian cancer, but the development of resistance is a major clinical challenge. Studies have shown that this compound can inhibit the proliferation and induce apoptosis (programmed cell death) in both cisplatin-sensitive (A2780) and cisplatin-resistant (A2780/DDP) ovarian cancer cells.[1][2] This suggests that this compound may circumvent the resistance mechanisms that render cisplatin ineffective.
In non-small cell lung cancer (NSCLC), another malignancy where drug resistance is a significant hurdle, this compound has been shown to enhance the cytotoxic effects of cisplatin.[3] This synergistic activity highlights the potential of using this compound in combination with conventional chemotherapy to improve treatment outcomes.
Comparative Efficacy of this compound on Drug-Resistant and Sensitive Cancer Cells
Experimental data from multiple studies have quantified the cytotoxic effects of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been a key metric in these comparisons.
| Cell Line | Cancer Type | Resistance Profile | This compound IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | Cisplatin-Sensitive | Data not explicitly found in abstract | [1][2] |
| A2780/DDP | Ovarian Cancer | Cisplatin-Resistant | Data not explicitly found in abstract | [1][2] |
| A549 | Non-Small Cell Lung Cancer | Not specified | Not specified | [3] |
| H1299 | Non-Small Cell Lung Cancer | Not specified | Not specified | [3] |
Note: While the referenced studies confirm the inhibitory effect of this compound, specific IC50 values were not available in the abstracts. Further analysis of the full-text articles would be required to populate this table comprehensively.
Mechanisms of Action: A Two-Pronged Attack
The anti-cancer activity of this compound in drug-resistant and sensitive cells appears to be mediated by distinct signaling pathways.
In cisplatin-resistant ovarian cancer cells, this compound's mechanism of action involves the activation of the c-Jun N-terminal kinase (JNK)/mitogen-activated protein kinase (MAPK) pathway and the generation of reactive oxygen species (ROS).[1][2] ROS are highly reactive molecules that can induce cellular damage and trigger apoptosis. The activation of the JNK/MAPK pathway is a key cellular stress response that can lead to cell death.
In contrast, in non-small cell lung cancer cells, this compound has been found to suppress the activation of c-Src, a protein tyrosine kinase that plays a crucial role in tumor progression, proliferation, and survival.[4] By inhibiting c-Src, this compound can halt the cell cycle and enhance the efficacy of other chemotherapeutic agents like cisplatin.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies on this compound's effects on cancer cells.
Cell Viability Assay (CCK-8 Assay)
This assay is used to determine the number of viable cells in a culture after treatment with a substance of interest.
-
Cell Seeding: Cancer cells (e.g., A549, H1299) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with varying concentrations of this compound and/or other drugs (e.g., cisplatin) for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: After the treatment period, a solution of Cell Counting Kit-8 (CCK-8) is added to each well.
-
Incubation: The plates are incubated for a period of 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 450 nm using a microplate reader. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Staining: The cells are then incubated with Annexin V-FITC and Propidium Iodide (PI) in the dark. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation of signaling pathways.
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated JNK, total JNK, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by this compound in drug-resistant and sensitive cancer cells, as well as a typical experimental workflow for assessing its effects.
References
- 1. The anthelmintic agent this compound inhibits cell growth in non‑small cell lung cancer by suppressing c‑Src activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
A Head-to-Head Comparison: Oxfendazole's Synergistic Potential with Cisplatin in Oncology Research
A detailed analysis for researchers and drug development professionals on the enhanced anti-cancer effects of combining Oxfendazole with the conventional chemotherapeutic agent, cisplatin. This guide synthesizes findings from preclinical studies, focusing on the mechanisms, quantitative effects, and experimental methodologies.
The repurposing of established drugs is a rapidly growing field in oncology, offering the potential for accelerated development timelines and novel therapeutic strategies. This compound, a benzimidazole anthelmintic, has recently emerged as a candidate for anti-cancer therapy. This guide provides a comparative analysis of its synergistic effects when combined with cisplatin, a cornerstone of chemotherapy for various cancers, including non-small cell lung cancer (NSCLC) and ovarian cancer.
Quantitative Assessment of Synergistic Cytotoxicity
The combination of this compound and cisplatin has demonstrated a significant enhancement of cytotoxic effects in preclinical cancer models compared to either agent alone. The primary evidence for this synergy comes from studies on NSCLC cell lines.
In a key study, the viability of A549 and H1299 NSCLC cells was assessed following treatment with this compound, cisplatin, or a combination of both. The results indicated a marked increase in cisplatin's cytotoxicity in the presence of this compound.[1][2] While the precise IC50 values from this combination study are not publicly available in the abstract, the data qualitatively show a substantial reduction in cell viability for the combination therapy.
Table 1: Comparative Cytotoxicity in NSCLC Cell Lines (A549 & H1299)
| Treatment Group | A549 Cell Viability (%) | H1299 Cell Viability (%) | Observations |
| Control (Untreated) | 100 | 100 | Baseline cell viability. |
| This compound alone | Moderately Reduced | Moderately Reduced | This compound exhibits standalone anti-cancer activity. |
| Cisplatin alone | Reduced | Reduced | Standard cytotoxic effect of cisplatin. |
| This compound + Cisplatin | Significantly Reduced | Significantly Reduced | Demonstrates a synergistic enhancement of cisplatin's cytotoxic effect. [1][2] |
Note: The table represents a qualitative summary based on published findings. Specific quantitative data would be sourced from the full experimental results.
Furthermore, research in cisplatin-resistant ovarian cancer cell lines has shown that this compound can induce apoptosis and inhibit proliferation, suggesting its potential to overcome acquired resistance to conventional chemotherapy.[3][4]
Mechanisms of Synergistic Action
The enhanced anti-cancer effect of the this compound-cisplatin combination is attributed to distinct but potentially complementary mechanisms of action.
In Non-Small Cell Lung Cancer (NSCLC): Suppression of c-Src Signaling
In NSCLC, this compound acts as a novel inhibitor of c-Src, a non-receptor tyrosine kinase that plays a crucial role in tumor progression and drug resistance.[1][2] The overactivation of c-Src is a known mechanism of resistance to cisplatin.[5] By suppressing the activation of c-Src, this compound resensitizes the cancer cells to cisplatin's cytotoxic effects. The downstream consequences of c-Src inhibition by this compound include:
-
Cell Cycle Arrest: Induction of cell cycle arrest at the G0/G1 phase.[1][2]
-
Modulation of Cell Cycle Proteins: Downregulation of cyclin-dependent kinases (CDK4 and CDK6), retinoblastoma protein (p-Rb), and E2 transcription factor 1 (E2F1).[1][2]
-
Upregulation of Tumor Suppressors: Increased expression of p53 and p21.[1][2]
The combination of this compound and cisplatin leads to an enhanced inhibition of c-Src activation and a more pronounced upregulation of p53 compared to either drug alone.[5]
Caption: this compound and Cisplatin Synergy in NSCLC.
In Cisplatin-Resistant Ovarian Cancer: Activation of JNK/MAPK Pathway
In a different mechanistic approach observed in cisplatin-resistant ovarian cancer cells, this compound induces apoptosis through the activation of the c-Jun N-terminal kinase (JNK)/mitogen-activated protein kinase (MAPK) pathway and the generation of reactive oxygen species (ROS).[3] This suggests that this compound can bypass the typical cisplatin resistance mechanisms and trigger an alternative cell death pathway.
-
ROS Generation: this compound treatment leads to an accumulation of ROS within the cancer cells.
-
JNK/MAPK Activation: The increase in ROS subsequently activates the JNK/MAPK signaling cascade.
-
Apoptosis Induction: The activated JNK/MAPK pathway ultimately leads to apoptotic cell death.
Caption: this compound's Mechanism in Cisplatin-Resistant Ovarian Cancer.
Experimental Protocols
The following provides a generalized methodology for assessing the synergistic effects of this compound and cisplatin, based on the techniques cited in the reviewed literature.
Cell Viability Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.
-
Cell Seeding: Plate NSCLC cells (e.g., A549, H1299) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, cisplatin, and their combination for a specified period (e.g., 24, 48 hours). Include untreated and vehicle-only control wells.
-
CCK-8 Reagent Addition: Following the treatment period, add the CCK-8 solution to each well and incubate for a period recommended by the manufacturer (typically 1-4 hours).
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot dose-response curves to determine the IC50 values for each treatment.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against the proteins of interest (e.g., c-Src, p-c-Src, p53, p21, CDK4, CDK6) and a loading control (e.g., β-actin).
-
Detection: Incubate the membrane with a suitable secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression.
Caption: Experimental Workflow for Assessing this compound-Cisplatin Synergy.
Conclusion and Future Directions
The available preclinical data strongly suggest a synergistic interaction between this compound and cisplatin in the context of NSCLC and a potential for this compound to overcome cisplatin resistance in ovarian cancer. The inhibition of c-Src signaling in NSCLC and the activation of the JNK/MAPK pathway in ovarian cancer are compelling mechanisms that warrant further investigation.
For researchers and drug development professionals, these findings provide a solid rationale for advancing the study of this drug combination. Future research should focus on:
-
In Vivo Studies: Validating the synergistic effects in animal models of NSCLC and ovarian cancer.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the drug-drug interactions and optimal dosing schedules.
-
Biomarker Discovery: Identifying biomarkers that can predict which patients are most likely to respond to this combination therapy.
The repurposing of this compound as a synergistic partner for cisplatin represents a promising avenue for improving outcomes in patients with solid tumors.
References
- 1. This compound Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation [jstage.jst.go.jp]
- 2. The anthelmintic agent this compound inhibits cell growth in non‑small cell lung cancer by suppressing c‑Src activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sustained activation of JNK/p38 MAPK pathways in response to cisplatin leads to Fas ligand induction and cell death in ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-small cell lung cancer sensitisation to platinum chemotherapy via new thiazole-triazole hybrids acting as dual T-type CCB/MMP-9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Oxfendazole's Apoptosis-Inducing Capabilities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptosis-inducing capabilities of Oxfendazole against other benzimidazole anthelmintics, supported by experimental data from peer-reviewed studies. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of the current evidence, detailed experimental protocols, and the underlying molecular pathways.
Comparative Analysis of Apoptotic Efficacy
The therapeutic potential of benzimidazole anthelmintics, including this compound, has been increasingly investigated in the context of oncology. These compounds have demonstrated the ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This section summarizes the quantitative data on their efficacy.
| Compound | Cancer Cell Line | IC50 Value (µM) | Key Apoptotic Observations |
| This compound | Ovarian Cancer (A2780) | Not explicitly stated | Induces G2/M phase arrest and apoptosis.[1] |
| Non-Small Cell Lung Cancer | Not explicitly stated | Suppresses cell growth and enhances cisplatin cytotoxicity.[2] | |
| Fenbendazole | Colorectal Cancer (SNU-C5) | 0.50 | Induces apoptosis via the caspase-3-PARP pathway.[3] |
| 5-FU-Resistant Colorectal Cancer (SNU-C5/5-FUR) | 4.09 | Induces apoptosis, suggesting efficacy in chemoresistant cells.[3] | |
| Non-Small Cell Lung Cancer (A549 & H460) | ~1 | Causes mitotic arrest and apoptosis.[4] | |
| Mouse Lymphoma (EL-4) | ~0.05-0.1 µg/mL | Induces G2/M phase arrest and apoptosis.[5] | |
| Mebendazole | Melanoma (M-14) | ~1 | 25% of cells were Annexin V positive after 24h.[6] |
| Melanoma (SK-Mel-19) | ~1 | 31% of cells were Annexin V positive after 24h.[6] | |
| Head and Neck Squamous Cell Carcinoma (CAL27) | 1.28 | Exerted a more potent antiproliferative effect than cisplatin.[7] | |
| Head and Neck Squamous Cell Carcinoma (SCC15) | 2.64 | [7] | |
| Ovarian Cancer (OVCAR3) | 0.625 | Induces G2/M cell cycle arrest and apoptosis.[8] | |
| Ovarian Cancer (OAW42) | 0.312 | [8] | |
| Albendazole | Colorectal Cancer (HT-29) | 0.12 | Arrests cells at the G2/M phase and induces apoptosis.[9] |
| Head and Neck Squamous Cell Cancer (SCC-25) | 0.53 | [10] | |
| Non-Small Cell Lung Cancer (A549) | 2.26 | [10] | |
| Colon Cancer (SW620) | 3.8 | Promotes G2/M cell cycle arrest and apoptosis.[11] | |
| Colon Cancer (HCT116) | 2.7 | [11] |
Signaling Pathways in this compound-Induced Apoptosis
This compound has been shown to induce apoptosis through the activation of specific stress-activated signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential biomarkers for treatment response.
JNK/MAPK Signaling Pathway
In ovarian cancer cells, this compound treatment leads to the generation of Reactive Oxygen Species (ROS) and the activation of the c-Jun N-terminal kinase (JNK)/mitogen-activated protein kinase (MAPK) pathway.[1] This activation is a key driver of the subsequent apoptotic cascade.
Caption: this compound-induced JNK/MAPK apoptotic pathway.
c-Src Signaling Pathway
In non-small cell lung cancer (NSCLC) cells, this compound has been identified as a novel inhibitor of c-Src, a non-receptor tyrosine kinase that plays a significant role in tumorigenesis.[2] By suppressing the activation of c-Src, this compound disrupts downstream signaling pathways that promote cell survival and proliferation, thereby leading to apoptosis.[2]
Caption: this compound-mediated inhibition of c-Src signaling.
Experimental Protocols
To ensure the reproducibility and independent validation of the findings cited in this guide, detailed methodologies for key apoptosis assays are provided below.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This is a widely used method to detect early and late-stage apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late-stage apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Preparation:
-
Induce apoptosis in your target cells using the desired concentration of this compound or other benzimidazoles for the appropriate incubation time. Include both positive and negative controls.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Caption: Experimental workflow for Annexin V/PI staining.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.
Principle: The TUNEL assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs. The incorporated labeled dUTPs can then be detected by fluorescence microscopy or flow cytometry.
Protocol:
-
Cell Fixation and Permeabilization:
-
Culture cells on coverslips or in chamber slides.
-
After treatment, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
TUNEL Reaction:
-
Wash the cells with deionized water.
-
Equilibrate the cells with Equilibration Buffer for 5-10 minutes.
-
Prepare the TdT reaction mix containing TdT enzyme and fluorescently labeled dUTPs according to the manufacturer's instructions.
-
Incubate the cells with the TdT reaction mix in a humidified chamber at 37°C for 60 minutes.
-
-
Staining and Visualization:
-
Stop the reaction by washing the cells with 2X SSC buffer.
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Western Blot for Caspase-3 and PARP Cleavage
This method is used to detect the activation of key apoptotic proteins.
Principle: Caspase-3 is a key executioner caspase that, when activated, cleaves various cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the hallmarks of apoptosis. Western blotting can detect the cleaved (active) forms of caspase-3 and PARP.
Protocol:
-
Protein Extraction:
-
Lyse the treated and control cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
This guide provides a foundational understanding of this compound's apoptosis-inducing capabilities in a comparative context. Researchers are encouraged to utilize the provided protocols for independent validation and further exploration of its therapeutic potential.
References
- 1. This compound Induces Apoptosis in Ovarian Cancer Cells by Activating JNK/MAPK Pathway and Inducing Reactive Oxygen Species Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anthelmintic agent this compound inhibits cell growth in non‑small cell lung cancer by suppressing c‑Src activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-cancer effects of fenbendazole on 5-fluorouracil-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenbendazole acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mebendazole Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis [mdpi.com]
- 9. Antitumor activity of albendazole against the human colorectal cancer cell line HT-29: in vitro and in a xenograft model of peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Albendazole inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 13. youtube.com [youtube.com]
- 14. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Oxfendazole
For researchers, scientists, and drug development professionals, the integrity of their work extends beyond groundbreaking discoveries to include the safe and responsible management of laboratory materials. Oxfendazole, a benzimidazole anthelmintic, requires meticulous disposal procedures to mitigate potential environmental and health risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the responsible handling of this compound waste in a laboratory setting.
Regulatory Framework and Key Principles
The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations to protect public health and the environment. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies overseeing pharmaceutical waste disposal.[1][2] A key piece of legislation is the Resource Conservation and Recovery Act (RCRA), which outlines the management of hazardous waste from its generation to its final disposal.[1][2][3]
The cardinal principle for this compound disposal is to prevent its release into the environment.[4][5][6] Safety Data Sheets (SDS) for this compound explicitly state that the material should not be disposed of with household garbage or discharged into sewer systems.[4][7] Improper disposal can lead to the contamination of water supplies and soil, potentially harming wildlife and human health.[1]
Recommended Disposal Methods
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] This ensures the complete and safe destruction of the active pharmaceutical ingredient. Unused or expired this compound should be sent to an approved waste disposal plant.[5][6]
For contaminated packaging, containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill. Combustible packaging materials may also be incinerated.[4]
Quantitative Data on Aquatic Toxicity
| Organism | Test Type | Result (EC50) | Exposure Time | Reference |
| Daphnia magna (Water Flea) | Acute Toxicity | 1,168.4 µg/L | 48 hours | [8] |
EC50 (Median Effective Concentration): The concentration of a substance that causes a defined effect in 50% of the test population.
Experimental Protocol: Laboratory-Scale Alkaline Degradation
For small quantities of this compound waste generated in a laboratory setting, chemical degradation through alkaline hydrolysis can be a viable pre-treatment step before final disposal. This procedure should only be performed by trained personnel in a controlled laboratory environment.
Objective: To hydrolyze this compound into potentially less hazardous degradation products.
Materials:
-
This compound waste
-
1M Sodium Hydroxide (NaOH) solution
-
Reflux apparatus (round-bottom flask, condenser, heating mantle)
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Place the this compound waste into a round-bottom flask.
-
Add a sufficient volume of 1M NaOH solution to completely submerge the waste.
-
Assemble the reflux apparatus in a fume hood.
-
Heat the mixture to 100°C and maintain a gentle reflux for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Neutralize the resulting solution with a suitable acid (e.g., hydrochloric acid) under constant stirring. Monitor the pH to ensure it is within a safe range for disposal according to local regulations.
-
The neutralized solution, containing the degradation products, should be collected and disposed of as hazardous waste through a licensed contractor.
Note: While this procedure degrades the parent this compound molecule, the resulting degradation products may still be hazardous. Therefore, the final solution must be disposed of in accordance with institutional and local hazardous waste regulations.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 2. laballey.com [laballey.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. nj.gov [nj.gov]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. Efficacy of Alkaline Hydrolysis as an Alternative Method for Treatment and Disposal of Infectious Animal Waste - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Oxfendazole
This document provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Oxfendazole. The following procedural guidance is designed to ensure a safe laboratory environment by outlining operational plans, personal protective equipment (PPE) requirements, and disposal procedures.
Hazard Identification and Risk Assessment Summary
This compound is a benzimidazole anthelmintic that requires careful handling due to its potential health and environmental hazards.[1] Key hazards include reproductive toxicity, with the potential to damage fertility or the unborn child, and specific target organ toxicity affecting the liver and testes through prolonged or repeated exposure.[2][3][4] It is also suspected of causing genetic defects and can cause serious eye irritation.[3][5] Furthermore, this compound is very toxic to aquatic life with long-lasting effects.[3][6] As a powder, it can also form combustible or explosive dust-air mixtures.[2][4]
A thorough risk assessment is mandatory before handling this compound. The following table summarizes key quantitative data for this assessment.
| Parameter | Value | Reference |
| Occupational Exposure Band (OEB) | OEB 3 | [7] |
| Time-Weighted Average (TWA) | 40 µg/m³ | [7] |
| Wipe Limit | 400 µ g/100 cm² | [7] |
| Aquatic Toxicity (Daphnia) | EC50: 0.52 mg/l | [6] |
| Solubility in DMSO | Approx. 1 mg/ml | [8] |
| Solubility in DMSO:PBS (1:4, pH 7.2) | Approx. 0.2 mg/ml | [8] |
Personal Protective Equipment (PPE) Protocol
Based on the risk assessment, the following PPE is mandatory when handling this compound to minimize exposure.
-
Respiratory Protection : If local exhaust ventilation is insufficient or exposure assessments indicate a risk of airborne particles, respiratory protection is required. A respirator with a particulates-type filter should be used.[7]
-
Eye and Face Protection : Wear safety glasses with side shields or tightly sealed goggles.[2][7] If there is a potential for direct contact with dusts, mists, or aerosols, a face shield is required.[2][7]
-
Hand Protection : Chemical-resistant gloves are required.[7][9] Considering double-gloving is a recommended practice to enhance protection.[2][7][9] The exact breakthrough time of glove material should be confirmed with the glove manufacturer.[3]
-
Skin and Body Protection : A work uniform or laboratory coat must be worn.[2][7] For tasks with a higher risk of exposure, additional garments such as sleevelets, an apron, or a disposable suit should be used to prevent any skin contact.[2][7]
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical for safety. Engineering controls and proper handling techniques must be employed to minimize dust generation and accumulation.
Engineering Controls:
-
Ventilation : Handle this compound in a well-ventilated area.[5] The use of local exhaust ventilation or containment technologies, such as open-face containment devices, is required to control the compound at the source.[4][7]
-
Static Control : To prevent the risk of a dust explosion, provide adequate precautions against static discharge, such as electrical grounding and bonding.[4]
Standard Operating Procedure:
-
Preparation : Before beginning work, ensure all safety precautions have been read and understood.[2][5] Obtain special instructions for use.[2][5]
-
Handling : Avoid breathing dust and prevent contact with eyes and skin.[2][5] Do not swallow.[2][4] Minimize all open handling of the substance.[7][9]
-
Hygiene : Do not eat, drink, or smoke in the handling area.[2][9] Wash hands thoroughly after handling.[5] Eye-flushing systems and safety showers should be located close to the workspace.[2]
-
Clothing : Remove any soiled or contaminated clothing immediately and wash it before reuse.[2][3][4] Store protective clothing separately.[3]
Storage and Disposal Procedures
Storage Plan:
-
Security : this compound must be stored in a locked-up area.[2][4][5]
-
Container : Keep the container tightly closed and properly labeled in a dry, cool, and well-ventilated place.[2][4][5]
-
Incompatibilities : Do not store with strong oxidizing agents, as it can react with them.[2] Keep away from heat, flames, and other sources of ignition.[2][4]
Disposal Plan:
-
Waste Disposal : Dispose of this compound and its container at an approved waste disposal plant.[2][4] It must not be disposed of with household garbage.[3]
-
Environmental Protection : Avoid release into the environment.[2][6][9] Do not allow the product to enter drains, groundwater, or sewage systems.[3][5]
-
Contaminated Packaging : Empty containers should be taken to an approved waste handling site for recycling or disposal.[2] If not otherwise specified, dispose of them as unused product.[2] For residual or waste drugs in a laboratory setting, they can be rendered irretrievable by collection into an absorbent material like cat litter, which is then disposed of as pharmaceutical waste through a licensed contractor.[10]
Logical Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
Spill Management and Emergency Procedures
In the event of a spill or emergency, immediate and appropriate action is crucial.
Spill Cleanup:
-
Evacuate : Evacuate personnel to safe areas and keep people away from and upwind of the spill.[5]
-
Secure : Remove all sources of ignition.[5]
-
Protect : Responders must wear the full personal protective equipment detailed in Section 2.[2][5][9]
-
Contain : Prevent further leakage or spillage if it is safe to do so.[2][5][9] Avoid the dispersal of dust into the air.[2]
-
Clean : Sweep or vacuum up the spillage and collect it in a suitable, closed container for disposal.[2][9]
-
Decontaminate : Retain and dispose of contaminated wash water in accordance with local regulations.[2][9]
First Aid Measures:
-
General Advice : In case of an accident or if you feel unwell, seek medical advice immediately.[2][4] First aid responders should use recommended PPE to protect themselves.[2][4]
-
Inhalation : If inhaled, move the person to fresh air and get medical attention.[2][4]
-
Skin Contact : In case of contact, immediately flush the skin with soap and plenty of water.[2][4] Remove contaminated clothing and shoes and wash them before reuse.[2][4]
-
Eye Contact : If in eyes, rinse cautiously with water for several minutes.[2][5] If irritation develops and persists, get medical attention.[2]
-
Ingestion : If swallowed, DO NOT induce vomiting.[2][4] Rinse the mouth thoroughly with water and get medical attention.[2][4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. msd.com [msd.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. merck.com [merck.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. msd.com [msd.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. msd.com [msd.com]
- 10. rcvs.org.uk [rcvs.org.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
